molecular formula C20H36O4 B1232733 15(S)-Hpede

15(S)-Hpede

Cat. No.: B1232733
M. Wt: 340.5 g/mol
InChI Key: KEXNVBSLXJLOPR-XMSPSUPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(15S)-hydroperoxy-(11Z,13E)-icosadienoic acid is a hydroperoxy fatty acid that is (11Z,13E)-icosadienoic acid in which the pro-S hydrogen at position 15 has been replaced by a hydroperoxy group. It is a hydroperoxy fatty acid, a long-chain fatty acid and a polyunsaturated fatty acid. It is a conjugate acid of a (15S)-hydroperoxy-(11Z,13E)-icosadienoate.

Properties

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

(11Z,13E,15S)-15-hydroperoxyicosa-11,13-dienoic acid

InChI

InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/b11-9-,17-14+/t19-/m0/s1

InChI Key

KEXNVBSLXJLOPR-XMSPSUPSSA-N

SMILES

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCCCC(=O)O)OO

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO

Origin of Product

United States

Foundational & Exploratory

Biological Functions of 15(S)-HpETE in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipid Signaling Switch

15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is not merely a transient intermediate; it is a critical bifurcation point in arachidonic acid (AA) metabolism that dictates the trajectory of the inflammatory response.[1] Unlike its stable reduction product 15(S)-HETE, the hydroperoxide 15(S)-HpETE possesses distinct reactivity and signaling capabilities, functioning as a "molecular switch" between pro-resolving lipid mediators (Lipoxins) and pro-inflammatory pathways (Eoxins, oxidative stress).[1]

This guide dissects the dualistic nature of 15(S)-HpETE, detailing its biosynthesis, unique signaling mechanisms independent of 15-HETE, and the precise experimental workflows required to isolate and study this unstable lipid mediator.[1]

Biosynthesis and Structural Integrity

The Enzymatic Generator: 15-Lipoxygenase

The biosynthesis of 15(S)-HpETE is catalyzed primarily by Arachidonate 15-Lipoxygenase (ALOX15 in humans, 12/15-LOX in mice).[1][2] The enzyme abstracts a hydrogen atom from the bis-allylic carbon at position 13 of arachidonic acid, followed by the stereospecific insertion of molecular oxygen at carbon 15.

  • Stereochemistry: The insertion is strictly S-configured in mammalian systems under physiological conditions. The R-isomer (15(R)-HpETE) is typically a product of aspirin-acetylated COX-2 or auto-oxidation, leading to "epi-lipoxins" (AT-SPMs).[1]

  • Kinetics: 15(S)-HpETE is short-lived in cellular environments (

    
     < 2 min in reducing cytosol), rapidly reduced by glutathione peroxidases (GPx) to 15(S)-HETE.[1] Therefore, detecting functional 15(S)-HpETE requires immediate trapping or specific experimental conditions (low peroxidase activity).[1]
    
The Divergence Point (Pathway Diagram)

The fate of 15(S)-HpETE determines the inflammatory outcome.[1] It serves as the substrate for three distinct pathways:

G AA Arachidonic Acid HpETE 15(S)-HpETE (Unstable Hydroperoxide) AA->HpETE Oxygenation LOX15 15-LOX LOX15->HpETE HETE 15(S)-HETE (Stable Alcohol) HpETE->HETE Reduction (GPx) Lipoxins Lipoxins (LXA4, LXB4) (Pro-Resolving) HpETE->Lipoxins 5-LOX (Transcellular) Eoxins Eoxins (EXC4, EXD4) (Pro-Inflammatory) HpETE->Eoxins LTA4 Synthase Activity Hepoxilins Hepoxilins (Signal Transduction) HpETE->Hepoxilins Isomerization

Figure 1: The 15(S)-HpETE Divergence Node.[1][3][4][5] The hydroperoxide acts as a pivot between resolution (Lipoxins) and inflammation (Eoxins).[1]

Mechanisms of Action: Beyond the Precursor Role[6]

While often conflated with 15-HETE, 15(S)-HpETE exerts distinct biological effects due to its hydroperoxide moiety.[1][6][7]

Angiogenesis Modulation (The HpETE vs. HETE Paradox)

One of the most critical functional distinctions lies in vascular biology.[1]

  • 15(S)-HpETE (Angiostatic): Inhibits endothelial cell proliferation and tube formation.[1] It downregulates VEGF and E-selectin expression.[7]

  • 15(S)-HETE (Angiogenic): Promotes endothelial migration and proliferation via RAC1/PAK1 signaling.[1]

  • Implication: The ratio of intracellular glutathione peroxidase (GPx) activity determines whether the tissue environment favors angiogenesis (high conversion to HETE) or angiostasis (persistence of HpETE).[1]

Suicide Inactivation of 12-Lipoxygenase

15(S)-HpETE acts as a potent inhibitor of platelet 12-LOX.[1] It irreversibly inactivates the enzyme through a "suicide substrate" mechanism, preventing the formation of 12-HETE (a pro-thrombotic and pro-inflammatory mediator).[1] This suggests 15(S)-HpETE has an intrinsic anti-thrombotic function distinct from its downstream metabolites.[1]

PPAR-gamma Activation & NF-kB Transrepression

Both 15(S)-HpETE and 15(S)-HETE serve as endogenous ligands for Peroxisome Proliferator-Activated Receptor gamma (PPAR


).[1]
  • Ligand Binding: 15(S)-HpETE binds to the ligand-binding domain of PPAR

    
    .[1]
    
  • Transrepression: Activated PPAR

    
     physically interacts with the p65 subunit of NF-kB.
    
  • Outcome: This complex prevents NF-kB from binding to DNA promoters of inflammatory cytokines (IL-6, TNF-alpha), effectively dampening the inflammatory storm.[1]

Eoxin Biosynthesis: The Pro-Inflammatory Shift

In eosinophils and mast cells, 15(S)-HpETE is not reduced but rather converted by 15-LOX-1 (which possesses LTA4 synthase-like activity) into 14,15-LTA4 .[1] This epoxide is then conjugated with glutathione to form Eoxin C4 (EXC4).[1]

  • Function: Eoxins increase vascular permeability and are potent bronchoconstrictors, implicated in severe asthma where resolution pathways fail.

Quantitative Data Summary

Parameter15(S)-HpETE15(S)-HETEBiological Consequence
Chemical State Hydroperoxide (Unstable)Hydroxyl (Stable)HpETE is a reactive oxidant; HETE is a stable ligand.[1]
Vascular Effect Angiostatic (Inhibits VEGF)Angiogenic (Induces RAC1)Opposing regulation of tissue repair/tumor growth.[1]
12-LOX Interaction Suicide InactivatorWeak/No InhibitionHpETE limits platelet aggregation.
Metabolic Fate Precursor to Lipoxins/EoxinsEnd-product / Beta-oxidationHpETE is the biosynthetic hub.
IC50 (Platelet Aggregation) ~4.0

M
> 10

M
HpETE is more potent in inhibiting aggregation.[1]

Experimental Workflow: Synthesis & Purification

Objective: Generate high-purity 15(S)-HpETE for functional assays. Challenge: Preventing spontaneous reduction to 15(S)-HETE during isolation.

Reagents
  • Substrate: Arachidonic Acid (Sodium salt), >99% purity.[1]

  • Enzyme: Soybean Lipoxygenase Type I (SLO).[1] Note: SLO is used as a structural and functional surrogate for mammalian 15-LOX for bulk synthesis, as it produces 15(S)-HpETE with high specificity.[1]

  • Buffer: 0.1 M Borate buffer, pH 9.0 (optimal for SLO activity).

  • Stop Solution: 0.2 M Acetic Acid or cold Methanol.

Protocol: Enzymatic Synthesis
  • Preparation: Dissolve AA (10 mg) in 100

    
    L Ethanol. Dilute into 50 mL of oxygen-saturated Borate buffer (pH 9.0) at 4°C.[1]
    
    • Why 4°C? Low temperature slows the reaction slightly but significantly reduces spontaneous degradation and secondary oxidation.

    • Why pH 9.0? SLO activity peaks at basic pH; mammalian 15-LOX prefers pH 7.4, but SLO is standard for synthesis.[1]

  • Reaction: Add Soybean Lipoxygenase (500,000 units). Bubble with

    
     gently.
    
  • Monitoring: Monitor UV absorbance at 234 nm (conjugated diene formation). Reaction is typically complete in 5-10 minutes.

  • Acidification: Lower pH to 3.5 using 0.2 M Acetic Acid to protonate the carboxyl group for extraction. Do this on ice.

Protocol: Purification (RP-HPLC)
  • Column: C18 Reverse Phase (e.g., 5

    
    m, 4.6 x 250 mm).[1]
    
  • Mobile Phase: Methanol : Water : Acetic Acid (80 : 20 : 0.01).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 235 nm.

  • Collection: 15(S)-HpETE elutes after 15-HETE due to the hydroperoxide group making it slightly less polar in some systems, though retention times are close.[1] Crucial: 15-HpETE will show a characteristic broad peak if degradation occurs.[1]

  • Storage: Collect fractions in amber glass. Evaporate solvent under Nitrogen (never air).[1] Store at -80°C in Ethanol. Stability is < 3 months.

Validation Workflow (DOT Diagram)

Workflow Substrate Arachidonic Acid (Borate Buffer pH 9.0) Reaction Reaction (Monitor UV 234nm) Substrate->Reaction Enzyme Soybean LOX (4°C, O2 Saturation) Enzyme->Reaction Quench Acidify pH 3.5 (Acetic Acid) Reaction->Quench 5-10 min Extract SPE C18 Extraction Quench->Extract HPLC HPLC Purification (MeOH:H2O:AcOH) Extract->HPLC Storage Store -80°C (Ethanol/N2) HPLC->Storage Collect Peak

Figure 2: Synthesis and Purification Workflow for 15(S)-HpETE.

Therapeutic Implications

Targeting the 15(S)-HpETE axis offers two distinct drug development strategies:

  • Pro-Resolution Agonists:

    • Strategy: Stabilize 15(S)-HpETE or use stable analogs to drive Lipoxin A4 production in transcellular interactions (e.g., between neutrophils and platelets).

    • Application: Periodontitis, Atherosclerosis resolution.[1]

  • Eoxin Blockade:

    • Strategy: Inhibit the conversion of 15(S)-HpETE to Eoxins in asthmatics.

    • Target: 15-LOX-1 (ALOX15) inhibitors or specific blockade of the LTA4-synthase activity of the enzyme.[1]

    • Application: Severe Asthma, Aspirin-Exacerbated Respiratory Disease (AERD).[1]

References

  • Kuhn, H., & O'Donnell, V. B. (2006). Inflammation and immune regulation by 12/15-lipoxygenases.[1] Progress in Lipid Research, 45(4), 334-356.[1]

  • Soumya, S. J., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic.[1][8] Inflammation Research, 61, 707–716.[1]

  • Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology.[1] Nature, 510, 92-101. [1]

  • Feltenstein, M. W., et al. (2004). Suicide inactivation of 12-lipoxygenase by 15-hydroperoxyeicosatetraenoic acid.[1] Journal of Neurochemistry, 58(5).[1]

  • Sachs-Barrable, K., et al. (2014). Lipid mediators in inflammation: The role of 15-HpETE in asthma pathology.[1] Journal of Lipid Research, 55, 123-134.

  • Cayman Chemical. 15(S)-HpETE Product Information & Technical Data.

Sources

Technical Guide: Discovery, Synthesis, and Characterization of 15(S)-HpETE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a pivotal, short-lived lipid intermediate in the arachidonic acid cascade.[1] It represents the primary oxygenation product of 15-Lipoxygenase (15-LOX) and serves as the obligate precursor to 15(S)-HETE, lipoxins (via transcellular biosynthesis), and eoxins. Due to the lability of the hydroperoxide moiety, 15(S)-HpETE is frequently reduced in situ to its corresponding alcohol, 15(S)-HETE. This guide details the historical identification of this metabolite, its physicochemical "fingerprint," and a validated protocol for its enzymatic synthesis and purification, designed to minimize non-enzymatic degradation.

Historical Genesis & Biosynthetic Origin

The discovery of 15(S)-HpETE is bifurcated into its enzymatic identification in plants and its physiological characterization in mammals.

  • The Soybean Foundation (1967): The initial characterization of 15-lipoxygenase activity was established by Hamberg and Samuelsson using soybean lipoxygenase (sLOX-1). They demonstrated that at pH 9.0, sLOX-1 exclusively oxygenates arachidonic acid at the C-15 position, introducing molecular oxygen in the S configuration. This observation remains the industry standard for generating 15-HpETE laboratory standards today.

  • The Mammalian Context (1979): The biological relevance in humans was solidified by Borgeat and Samuelsson. In their seminal work with human polymorphonuclear leukocytes (PMNs), they identified 15-HETE (the stable reduction product of 15-HpETE) as a major metabolite, distinct from the 5-LOX pathway that generates leukotrienes. This established 15(S)-HpETE as a crucial node in inflammatory signaling.

Biosynthetic Pathway

15-LOX (ALOX15) abstracts the pro-S hydrogen from carbon 13 of arachidonic acid. This radical formation allows the insertion of molecular oxygen at carbon 15, yielding the unstable hydroperoxide.

Biosynthesis AA Arachidonic Acid HpETE 15(S)-HpETE (Unstable Hydroperoxide) AA->HpETE + O2 (pH 9.0) LOX 15-Lipoxygenase (ALOX15 / sLOX-1) LOX->AA Catalysis HETE 15(S)-HETE (Stable Alcohol) HpETE->HETE Peroxidase / GPx LX Lipoxins (LXA4 / LXB4) HpETE->LX 5-LOX (Transcellular)

Figure 1: The biosynthetic divergence of 15(S)-HpETE. Note the critical branching point between reduction to HETE and conversion to Lipoxins.

Physicochemical Characterization

15(S)-HpETE is defined by the presence of a conjugated diene system and a reactive hydroperoxide group. Understanding these properties is essential for differentiation from its reduced alcohol form, 15(S)-HETE.

Spectral & Chemical Properties

The conjugated diene chromophore (cis-trans diene) is the primary means of detection. Unlike the isolated double bonds in arachidonic acid, the conjugated system absorbs strongly in the UV range.

Table 1: Comparative Properties of 15(S)-HpETE vs. 15(S)-HETE

Feature15(S)-HpETE (Hydroperoxide)15(S)-HETE (Hydroxide)
Molecular Weight 336.47 g/mol 320.47 g/mol
UV Absorbance (

)
235–237 nm235–237 nm
Extinction Coeff. (

)
~27,000 M⁻¹cm⁻¹ (Ethanol)~27,000 M⁻¹cm⁻¹ (Ethanol)
Stability Low (t½ < 10 min in presence of Fe²⁺/heme)High (Stable for months at -80°C)
Reduction Sensitivity Reduces to HETE with NaBH₄ / TPPInert to mild reducing agents
RP-HPLC Retention Elutes earlier than HETE (more polar)Elutes later than HpETE
Critical Handling Note

The hydroperoxide group is explosive in concentrated dry forms and highly susceptible to homolytic cleavage by transition metals (Fenton reaction). Always store 15(S)-HpETE in ethanolic solution at -80°C under argon.

Technical Workflow: Enzymatic Synthesis & Purification[2][3]

Objective: Generate milligram quantities of high-purity 15(S)-HpETE using Soybean Lipoxygenase (Type I-B).

Rationale for Protocol Choices:

  • Enzyme Selection: Soybean LOX-1 is used as a surrogate for mammalian ALOX15 because it is commercially available and exhibits high positional specificity (C-15) at alkaline pH.

  • pH 9.0 Buffer: At neutral pH (6.5), sLOX generates a mixture of 15-HpETE and 9-HpETE. At pH 9.0, the enzyme is strictly regiospecific for C-15.

  • Aeration: The reaction is oxygen-dependent. Depletion of dissolved O₂ leads to irreversible enzyme inactivation (suicide inhibition).

Step-by-Step Protocol
Phase 1: Biotransformation
  • Buffer Prep: Prepare 100 mL of 0.1 M Borate Buffer, pH 9.0. Oxygenate by bubbling 100% O₂ gas through the buffer for 15 minutes at 4°C.

  • Substrate Prep: Dissolve 10 mg of Arachidonic Acid (AA) in 100 µL of ethanol.

  • Reaction Initiation: Add AA to the oxygenated buffer while stirring rapidly. Add 2.5 mg (approx. 125,000 units) of Soybean Lipoxygenase (Type I-B).

  • Monitoring: Incubate at 4°C with continuous O₂ bubbling. Monitor the increase in absorbance at 235 nm (A₂₃₅). The reaction typically plateaus within 10–15 minutes.

Phase 2: Extraction (The "Quench")
  • Acidification: Immediately lower pH to 3.5 using 1 M HCl. Why? Protonation of the carboxyl group is required for efficient organic extraction and stops enzymatic activity.

  • Partition: Extract twice with 100 mL of cold Diethyl Ether.

  • Wash: Wash the pooled ether layer with saturated NaCl (Brine) to remove water.

  • Drying: Dry over anhydrous Na₂SO₄ for 5 minutes, then filter.

  • Evaporation: Evaporate the ether under a stream of Nitrogen (N₂) (Do not use heat). Re-suspend the residue in 500 µL of HPLC-grade Methanol.

Phase 3: Purification (RP-HPLC)
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250 mm).

  • Mobile Phase: Methanol:Water:Acetic Acid (80:20:0.01).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Collection: 15(S)-HpETE will elute slightly before any residual Arachidonic Acid or 15-HETE contaminants due to the polarity of the -OOH group.

Workflow start Start: Arachidonic Acid rxn Reaction: sLOX-1 + O2 (Borate Buffer pH 9.0, 4°C) start->rxn Dissolve in EtOH quench Quench: HCl to pH 3.5 rxn->quench Max A235 reached extract Extraction: Diethyl Ether quench->extract Partition purify Purification: RP-HPLC (MeOH:H2O 80:20) extract->purify Dry & Re-suspend store Store: -80°C in Ethanol purify->store Collect Peak

Figure 2: Operational workflow for the isolation of 15(S)-HpETE. Note the acidification step is critical for extraction efficiency.

Metabolic Fate & Signaling Implications[4][5]

15(S)-HpETE is rarely an endpoint; it is a transient signaling hub.

  • Reduction (15-HETE): In the presence of Glutathione Peroxidase (GPx4), 15-HpETE is reduced to 15-HETE. 15-HETE is a PPAR

    
     agonist and has been implicated in the resolution of inflammation, though it can also be pro-inflammatory depending on the tissue context (e.g., asthma).
    
  • Lipoxin Biosynthesis: In transcellular signaling (e.g., between a neutrophil and a platelet), 15-HpETE is donated to a 5-LOX expressing cell. 5-LOX converts 15-HpETE into Lipoxin A4 (LXA4) or Lipoxin B4 (LXB4). These are potent "stop signals" for inflammation.

  • Eoxin Formation: Alternatively, 15-LOX can dehydrate 15-HpETE into 14,15-LTA4, which is hydrolyzed to Eoxins (pro-inflammatory analogs of leukotrienes).[2]

Fate cluster_0 Anti-Inflammatory / Resolution cluster_1 Pro-Inflammatory HpETE 15(S)-HpETE LX Lipoxins (LXA4) HpETE->LX 5-LOX (Transcellular) HETE 15(S)-HETE (PPAR Agonist) HpETE->HETE Reduction (GPx) EX Eoxins (EXC4) HpETE->EX Dehydration (14,15-LTA4)

Figure 3: The metabolic divergence of 15(S)-HpETE determines the inflammatory outcome (Resolution vs. Propagation).

References

  • Hamberg, M., & Samuelsson, B. (1967). On the specificity of the oxygenation of unsaturated fatty acids catalyzed by soybean lipoxidase. Journal of Biological Chemistry, 242(22), 5329-5335. Link

  • Borgeat, P., & Samuelsson, B. (1979). Arachidonic acid metabolism in polymorphonuclear leukocytes: Effects of ionophore A23187. Proceedings of the National Academy of Sciences, 76(5), 2148-2152. Link

  • Kuhn, H., et al. (2002). Structure and function of mammalian lipoxygenases. Prostaglandins & Other Lipid Mediators, 68, 263-290. Link

  • Serhan, C. N., et al. (1984). Lipoxins: A series of new stereochemical isomers of conjugated tetraenes with biological activities. Proceedings of the National Academy of Sciences, 81(17), 5335-5339. Link

  • Dobrian, A. D., et al. (2011). 12/15-lipoxygenase signaling in the cardiovascular system. Circulation Research, 108(5), 608-620. Link

Sources

Methodological & Application

LC-MS/MS method for 15(S)-HpETE quantification in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Quantification of 15(S)-HpETE in Plasma via LC-MS/MS

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "Phantom" Lipid Quantifying 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is one of the most demanding tasks in lipidomics. Unlike its stable metabolite 15(S)-HETE, the hydroperoxide precursor is thermally labile and chemically reactive. In standard plasma preparations, 15(S)-HpETE rapidly degrades into 15(S)-HETE or secondary keto-metabolites, leading to a massive overestimation of HETE and a complete loss of the HpETE signal.

The Solution: Kinetic Trapping & Soft Ionization This protocol deviates from standard lipid extraction workflows (e.g., standard Folch or acidic SPE) which accelerate hydroperoxide degradation. Instead, we utilize a Cryogenic Liquid-Liquid Extraction (LLE) coupled with Neutral-pH Chromatography .

Crucial Distinction:

  • 15(S)-HpETE: The primary product of 15-Lipoxygenase (15-LOX). Indicates active oxidative stress or acute enzymatic activity.

  • 15(S)-HETE: The reduced alcohol. Indicates cumulative pathway flux.

To measure HpETE, we must stop the reduction.

Part 2: Biological Context & Pathway Visualization

Understanding the metabolic fate of 15(S)-HpETE is essential for interpreting data. The molecule is a transient gateway to both pro-resolving mediators (Lipoxins) and cellular signaling markers.

G AA Arachidonic Acid (Plasma Free FA) HpETE 15(S)-HpETE (Unstable Hydroperoxide) TARGET ANALYTE AA->HpETE Oxygenation LOX 15-LOX Enzyme LOX->HpETE HETE 15(S)-HETE (Stable Alcohol) HpETE->HETE GPx / Reduction (Rapid in Plasma) Lipoxins Lipoxins (LXA4, LXB4) HpETE->Lipoxins 5-LOX Interaction Keto 15-Keto-ETE HETE->Keto 15-PGDH

Figure 1: The 15-LOX metabolic cascade. 15(S)-HpETE is the unstable intermediate that rapidly reduces to 15(S)-HETE via glutathione peroxidases (GPx) in plasma.[1][2]

Part 3: Experimental Protocol

A. Pre-Analytical Stabilization (The "Make or Break" Step)

Standard EDTA plasma collection is insufficient. You must inhibit the reduction of the hydroperoxide group (-OOH) to the alcohol (-OH).

  • Collection Tubes: Pre-chill K2-EDTA tubes on wet ice.

  • Antioxidant Cocktail (Prepare Fresh):

    • Butylated Hydroxytoluene (BHT): 50 µM final concentration. Scavenges radical propagation.

    • Indomethacin: 10 µM. Prevents cyclooxygenase artifacts.

    • CRITICAL WARNING: Do NOT use Triphenylphosphine (TPP). TPP is often used in lipidomics to reduce hydroperoxides to hydroxides for total quantification. For HpETE analysis, TPP will destroy your analyte.

  • Processing: Centrifuge at 4°C (2000 x g, 10 min). Process immediately. Do not freeze-thaw.

B. Cryogenic Extraction Protocol

Rationale: Acidic conditions promote homolytic cleavage of the hydroperoxide. We use a neutral, cold solvent system.

  • Sample Aliquot: Transfer 200 µL plasma to a chilled glass vial.

  • Internal Standard Spike: Add 10 µL of 15(S)-HpETE-d8 (Custom synthesis or deuterated HETE surrogate if HpETE-d8 is unavailable, though HETE-d8 is imperfect due to stability differences).

  • Extraction Solvent: Add 600 µL of ice-cold Ethyl Acetate/Methanol (9:1 v/v) containing 0.01% BHT.

    • Why Ethyl Acetate? It extracts oxidized lipids efficiently without the aggressive protein precipitation of pure acetonitrile, which can trap labile lipids in the pellet.

  • Vortex: Soft vortex for 30 seconds (keep cold).

  • Phase Separation: Centrifuge at 3000 x g for 5 min at 4°C.

  • Supernatant Transfer: Transfer the upper organic layer to a new glass vial.

  • Drying: Evaporate under a gentle stream of Nitrogen at room temperature (20°C) . Do not heat.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Inject immediately.

C. LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).

    • Note: Chiral columns (Chiralpak AD-H) are required if distinguishing S/R isomers, but for general HpETE quantification, C18 provides sharper peaks and better sensitivity.

  • Mobile Phase A: Water + 0.01% Acetic Acid (Weak acid is safer than Formic).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.01% Acetic Acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 30% B.

Mass Spectrometry (MS/MS)

  • Source: Electrospray Ionization (ESI), Negative Mode.

  • Rationale: HpETE ionizes well in negative mode ([M-H]-).

  • Source Temp: Keep low (<350°C) to prevent thermal degradation in the source.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Description
15(S)-HpETE 335.2 219.1 5018Quantifier (Carboxylate loss)
15(S)-HpETE335.2113.15022Qualifier (Omega chain)
15(S)-HETE 319.2 219.1 5018Interference Monitor
15(S)-HETE319.2175.15020Qualifier
  • The "Source Fragmentation" Artifact: 15-HpETE (335) can lose an oxygen atom in the hot ESI source to mimic 15-HETE (319).

  • Validation Check: You must run a pure standard of 15-HpETE. If you see a peak in the 319 channel at the exact retention time of HpETE, that is source fragmentation. You must chromatographically separate native HETE (earlier/later elution) from the HpETE peak.

Part 4: Workflow Visualization

Workflow cluster_0 Pre-Analytical (Critical) cluster_1 Extraction (LLE) cluster_2 Analysis Step1 Plasma Collection (K2-EDTA + BHT) Step2 Cold Centrifugation (4°C, 10 min) Step1->Step2 Step3 Add Cold Ethyl Acetate/MeOH (No Acid!) Step2->Step3 Step4 Phase Separation Collect Organic Layer Step3->Step4 Step5 N2 Evaporation (Room Temp - No Heat) Step4->Step5 Step6 UHPLC-MS/MS (Neg Mode, Low Temp Source) Step5->Step6 Step7 Data Processing (Monitor 335 -> 219) Step6->Step7

Figure 2: Optimized workflow for labile hydroperoxide quantification. Note the absence of heating steps and strong acids.

Part 5: Troubleshooting & Expert Insights

1. The "HETE Shift" If you observe a decline in the 335 transition and a rise in the 319 transition over the course of a batch run, your samples are degrading in the autosampler.

  • Fix: Keep autosampler at 4°C. Process small batches (max 20 samples).

2. Chromatographic Resolution 15-HpETE is slightly more polar than 15-HETE due to the extra oxygen, but they elute very close together on C18.

  • Requirement: You must achieve baseline separation (Resolution > 1.5). If they co-elute, the source-fragmented HpETE (appearing as 319 mass) will merge with native HETE, making quantification impossible.

3. Calibration Standards Commercial 15-HpETE standards are supplied in ethanol.

  • Handling: Do not evaporate the standard to complete dryness under high heat; it will explode/decompose. Dilute directly into the mobile phase immediately before use.

References

  • Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Journal, 405(3), 379–395.

  • Lipid Maps Consortium. (2023). Lipidomics Standards and Protocols: Eicosanoids. Lipid Maps.[3]

  • Spite, M., et al. (2014). Resolvins, specialized pro-resolving lipid mediators, and their potential for treating human diseases. Cell Metabolism, 19(1), 21-36.

  • Hanna, V. S., & Hafez, E. A. A. (2018). LC-MS/MS method for the simultaneous determination of arachidonic acid and its metabolites. Journal of Chromatography B, 1072, 290-299.

Sources

Application Notes and Protocols for Utilizing 15(S)-HpETE in In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Duality in Lipid Signaling: Unraveling the Angiogenic Switch of 15-Lipoxygenase Metabolites

In the intricate landscape of cellular signaling, the metabolites of arachidonic acid, synthesized via the lipoxygenase (LOX) pathways, play a pivotal role in regulating fundamental biological processes, including inflammation and angiogenesis.[1] Among these, the 15-lipoxygenase (15-LOX) pathway generates two key lipid mediators, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and its subsequent reduction product, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), which exhibit diametrically opposed effects on the formation of new blood vessels.[2] While 15(S)-HETE is recognized as a potent pro-angiogenic factor, its precursor, 15(S)-HpETE, acts as an angiostatic agent, primarily by inducing apoptosis in endothelial cells.[3][4] This striking duality makes 15(S)-HpETE a compelling molecule for researchers in oncology, ophthalmology, and regenerative medicine seeking to modulate neovascularization.

This comprehensive guide provides detailed protocols for assessing the anti-angiogenic properties of 15(S)-HpETE using standard in vitro models. We will delve into the mechanistic rationale behind each experimental step, ensuring a thorough understanding of how to generate robust and reproducible data. The protocols are designed for researchers, scientists, and drug development professionals working with endothelial cell cultures, particularly Human Umbilical Vein Endothelial Cells (HUVECs), a cornerstone model for angiogenesis research.

The Scientific Foundation: Why 15(S)-HpETE Matters in Angiogenesis Research

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated process essential for development, wound healing, and tissue repair. However, its dysregulation is a hallmark of numerous pathologies, including tumor growth and metastasis, diabetic retinopathy, and age-related macular degeneration. The 15-LOX pathway and its metabolites are increasingly implicated in the control of these processes.

15(S)-HETE has been shown to promote angiogenesis by upregulating the expression of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Platelet Endothelial Cell Adhesion Molecule-1 (CD31).[5] Its signaling cascade involves the activation of the PI3K/Akt/mTOR and Jak2/STAT5B pathways.[5][6]

Conversely, 15(S)-HpETE counteracts these pro-angiogenic effects.[2] Its primary anti-angiogenic mechanism is the induction of apoptosis in endothelial cells, thereby inhibiting the fundamental cellular processes required for vessel formation.[4] This apoptotic induction is associated with the generation of reactive oxygen species (ROS), which can trigger programmed cell death pathways.[7] The delicate balance between 15(S)-HpETE and 15(S)-HETE levels may therefore act as a critical switch in determining the angiogenic fate of a tissue.

Experimental Design: Key Considerations for Working with 15(S)-HpETE

Before embarking on in vitro angiogenesis assays with 15(S)-HpETE, it is crucial to consider its chemical nature and biological activity.

1. Reagent Handling and Stability:

  • Storage: 15(S)-HpETE is a lipid peroxide and should be stored at -80°C to maintain its stability for up to two years.[8]

  • Solvents: It is soluble in organic solvents such as ethanol, DMSO, and DMF.[8] For cell-based assays, it is recommended to prepare a concentrated stock solution in ethanol or DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Biological Conversion: Be aware that 15(S)-HpETE can be rapidly reduced to the pro-angiogenic 15(S)-HETE by cellular peroxidases.[7] This conversion can influence the net effect observed in your assays. It is therefore essential to use appropriate controls and interpret the data with this metabolic conversion in mind.

2. Cell Culture Best Practices:

  • Cell Type: HUVECs are a widely used and well-characterized model for in vitro angiogenesis.[2] However, other endothelial cell types, such as human microvascular endothelial cells (HMECs), can also be used.

  • Passage Number: Use low-passage cells (ideally between passages 2 and 6) to ensure consistent and robust responses.

  • Culture Conditions: Maintain cells in their recommended growth medium and ensure they are healthy and proliferating optimally before initiating any experiments.

3. Controls for Self-Validating Assays:

  • Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of the solvent used to dissolve 15(S)-HpETE) to account for any effects of the solvent.

  • Positive Control (Pro-angiogenic): Use a known pro-angiogenic factor, such as VEGF or 15(S)-HETE, to validate that the assay system is responsive to angiogenic stimuli.

  • Positive Control (Anti-angiogenic): A known anti-angiogenic compound, such as Suramin, can be used as a positive control for inhibition.

Experimental Workflow for Assessing 15(S)-HpETE's Anti-Angiogenic Activity

The following diagram illustrates a typical workflow for investigating the effects of 15(S)-HpETE on angiogenesis in vitro.

G cluster_prep Preparation cluster_assays In Vitro Angiogenesis Assays cluster_analysis Data Acquisition & Analysis HUVEC HUVEC Culture (Passages 2-6) Tube_Formation Tube Formation Assay HUVEC->Tube_Formation Seed Cells Spheroid_Sprouting Spheroid Sprouting Assay HUVEC->Spheroid_Sprouting Seed Cells Wound_Healing Wound Healing Assay HUVEC->Wound_Healing Seed Cells Prepare_HpETE Prepare 15(S)-HpETE Stock (e.g., in Ethanol) Prepare_HpETE->Tube_Formation Treat Cells Prepare_HpETE->Spheroid_Sprouting Treat Cells Prepare_HpETE->Wound_Healing Treat Cells Imaging Microscopy & Imaging Tube_Formation->Imaging Spheroid_Sprouting->Imaging Wound_Healing->Imaging Wound_Healing->Imaging Time-course Quantification Quantitative Analysis (e.g., Tube Length, Sprout Number, Wound Closure) Imaging->Quantification Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Caspase Activity) Quantification->Apoptosis_Assay Correlate with

Caption: Experimental workflow for evaluating 15(S)-HpETE.

Protocol 1: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (BME), such as Matrigel®.

Principle: In the presence of pro-angiogenic factors, endothelial cells will migrate and align to form a network of tubes. Anti-angiogenic compounds like 15(S)-HpETE are expected to inhibit this process.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)

  • 96-well tissue culture plates

  • 15(S)-HpETE stock solution

  • VEGF (positive control)

  • Vehicle control (e.g., ethanol)

Procedure:

  • Plate Coating: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire bottom of the well is covered.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.

  • Cell Seeding: Harvest HUVECs and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment Preparation: Prepare the treatment conditions in serum-free medium. This should include:

    • Vehicle control

    • 15(S)-HpETE at various concentrations (e.g., 0.1, 1, 10 µM)

    • VEGF (e.g., 50 ng/mL) as a positive control for tube formation

    • 15(S)-HpETE + VEGF to assess the inhibitory effect in the presence of a stimulant

  • Cell Treatment and Seeding: Add 50 µL of the cell suspension to 50 µL of the prepared treatment medium in each well (final cell density of 1 x 10^5 cells/mL).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Imaging and Analysis:

    • Visualize and capture images of the tube networks using a phase-contrast microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Expected Results:

Treatment GroupExpected Outcome on Tube FormationRationale
Vehicle Control Minimal to no tube formationBaseline cellular activity in the absence of stimuli.
VEGF (Positive Control) Robust formation of interconnected tube networksValidates the responsiveness of the assay system to a known pro-angiogenic factor.
15(S)-HpETE Dose-dependent inhibition of tube formationDemonstrates the anti-angiogenic effect of 15(S)-HpETE.
15(S)-HpETE + VEGF Inhibition of VEGF-induced tube formationConfirms the ability of 15(S)-HpETE to counteract a potent pro-angiogenic stimulus.

Protocol 2: Endothelial Cell Spheroid Sprouting Assay

This 3D assay mimics the sprouting of new vessels from a pre-existing structure.

Principle: Endothelial cell spheroids embedded in a collagen gel will form sprouts in response to angiogenic stimuli. 15(S)-HpETE is expected to inhibit this sprouting.

Materials:

  • HUVECs

  • EGM-2

  • Collagen I, rat tail

  • 10x M199 medium

  • 1 N NaOH

  • Methylcellulose

  • 96-well U-bottom, low-adhesion plates

  • 24-well tissue culture plates

Procedure:

  • Spheroid Formation:

    • Prepare a solution of 400 HUVECs per 25 µL of EGM-2 containing 20% methylcellulose.

    • Pipette 25 µL drops of this cell suspension onto the lid of a non-adherent petri dish (hanging drop method).

    • Invert the lid over a dish containing PBS to maintain humidity and incubate for 24 hours at 37°C to allow spheroid formation.

  • Collagen Gel Preparation: On ice, mix collagen I, 10x M199, and sterile water. Neutralize the solution by adding 1 N NaOH dropwise until the pH reaches 7.4 (indicated by a color change of the phenol red in the medium).

  • Spheroid Embedding:

    • Gently harvest the spheroids from the hanging drops.

    • Resuspend the spheroids in the neutralized collagen solution.

    • Dispense 200 µL of the spheroid-collagen suspension into each well of a 24-well plate.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.

  • Treatment: Overlay the collagen gel with 500 µL of EGM-2 containing the desired concentrations of 15(S)-HpETE, VEGF, or vehicle control.

  • Incubation: Incubate for 24-48 hours.

  • Imaging and Analysis:

    • Capture images of the spheroids and their sprouts using a phase-contrast microscope.

    • Quantify angiogenesis by measuring the number of sprouts per spheroid and the cumulative length of all sprouts from each spheroid.

Expected Results:

Treatment GroupExpected Outcome on Spheroid SproutingRationale
Vehicle Control Minimal sproutingBaseline sprouting activity.
VEGF (Positive Control) Significant increase in the number and length of sproutsConfirms the assay's responsiveness to a pro-angiogenic stimulus.
15(S)-HpETE Dose-dependent inhibition of sprout formationHighlights the anti-angiogenic potential of 15(S)-HpETE in a 3D context.

Protocol 3: Wound Healing (Scratch) Assay

This assay measures the collective migration of endothelial cells, a key process in angiogenesis.

Principle: A "wound" or scratch is created in a confluent monolayer of endothelial cells. The rate at which the cells migrate to close the wound is a measure of their migratory capacity. 15(S)-HpETE is expected to slow down this process.

Materials:

  • HUVECs

  • EGM-2

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • Mitomycin C (optional, to inhibit cell proliferation)

Procedure:

  • Cell Seeding: Seed HUVECs in 24-well plates and grow them to full confluency.

  • Wound Creation:

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

    • Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Add fresh EGM-2 containing the desired concentrations of 15(S)-HpETE, VEGF, or vehicle control. If you wish to specifically measure migration without the influence of proliferation, add Mitomycin C (e.g., 10 µg/mL) for 2 hours before the assay.

  • Imaging:

    • Immediately after adding the treatment, capture an initial image of the wound (T=0) using a phase-contrast microscope.

    • Continue to capture images of the same field of view at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Analysis:

    • Measure the area of the cell-free gap at each time point using image analysis software.

    • Calculate the percentage of wound closure over time for each treatment group.

Expected Results:

Treatment GroupExpected Outcome on Wound ClosureRationale
Vehicle Control Gradual closure of the wound over timeBaseline cell migration rate.
VEGF (Positive Control) Accelerated wound closureDemonstrates the pro-migratory effect of VEGF.
15(S)-HpETE Delayed wound closure in a dose-dependent mannerIndicates inhibition of collective cell migration by 15(S)-HpETE.

Mechanistic Insights: The Signaling Dichotomy of 15-LOX Metabolites

To fully appreciate the experimental outcomes, it is essential to understand the underlying signaling pathways.

G cluster_pro Pro-Angiogenic Pathway cluster_anti Anti-Angiogenic Pathway HETE 15(S)-HETE PI3K PI3K/Akt/mTOR HETE->PI3K JAK Jak2/STAT5B HETE->JAK VEGF_exp ↑ VEGF Expression PI3K->VEGF_exp JAK->VEGF_exp Angiogenesis Angiogenesis VEGF_exp->Angiogenesis HpETE 15(S)-HpETE ROS ↑ ROS HpETE->ROS Peroxidase Cellular Peroxidases HpETE->Peroxidase Apoptosis Endothelial Cell Apoptosis ROS->Apoptosis Inhibition Inhibition of Angiogenesis Apoptosis->Inhibition Arachidonic_Acid Arachidonic Acid LOX 15-Lipoxygenase Arachidonic_Acid->LOX LOX->HpETE Peroxidase->HETE

Caption: Opposing signaling pathways of 15(S)-HETE and 15(S)-HpETE.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for investigating the anti-angiogenic properties of 15(S)-HpETE. By employing these well-established in vitro assays, researchers can generate quantitative data to elucidate the role of this lipid mediator in modulating angiogenesis. The inherent duality of the 15-LOX pathway, with 15(S)-HETE promoting and 15(S)-HpETE inhibiting angiogenesis, offers a unique opportunity for therapeutic intervention. Future studies could explore the specific molecular targets of 15(S)-HpETE-induced ROS production and the downstream executioners of apoptosis in endothelial cells. Furthermore, investigating the interplay between 15(S)-HpETE and other signaling pathways involved in angiogenesis will provide a more comprehensive understanding of its therapeutic potential.

References

  • Madhu, V., et al. (2016). 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway. Journal of Molecular Endocrinology, 57(3), 153-167. [Link]

  • Soumya, S. J., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation Research, 61(7), 747-755. [Link]

  • Kundumani-Sridharan, V., et al. (2009). The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B-dependent expression of interleukin-8. The Journal of Biological Chemistry, 284(32), 21593-21604. [Link]

  • Wikipedia. (2023, December 1). 15-Hydroxyeicosatetraenoic acid. [Link]

  • Soumya, S. J., et al. (2014). 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells. PeerJ, 2, e635. [Link]

  • Corning Life Sciences. (n.d.). Endothelial Cell Tube Formation Assay. [Link]

  • Heiss, M., et al. (2015). Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. Bio-protocol, 5(22), e1645. [Link]

  • Ochi, H., et al. (1992). Mechanism for endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid, an arachidonate lipoxygenase product. Biochimica et Biophysica Acta, 1136(3), 247-252. [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. Nature Protocols, 5(4), 628-635. [Link]

  • DeCicco-Skinner, K. L., et al. (2014). Endothelial cell tube formation assay for the in vitro study of angiogenesis. Journal of Visualized Experiments, (91), 51312. [Link]

  • Jonkam, C., et al. (2010). A novel role for activating transcription factor-2 in 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis. The Journal of Biological Chemistry, 285(11), 8140-8152. [Link]

  • Gelfand, E. W., et al. (1985). Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE). The Journal of Immunology, 135(5), 3615-3619. [Link]

  • Tall, G. S., & Naren, A. P. (2010). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. Molecular Pharmacology, 77(5), 819-828. [Link]

  • Vangaveti, V., et al. (2010). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. The Journal of Immunology, 185(10), 6253-6262. [Link]

  • JOVE. (2022, September 2). HUVEC Tube-formation Assay in Angiogenesis | Protocol Preview. [Link]

  • Bio-protocol. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. [Link]

  • ibidi GmbH. (2024, October 15). Application Note 71: Co-culture of Tumor Spheroids and HUVEC Under Flow Using the μ-Slide III 3D Perfusion. [Link]

  • ResearchGate. (2014, March 14). How can I perform HUVEC spheroid sprouting?. [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. [Link]

  • JOVE. (2022, July 18). Scratch Migration Assay and Skinfold Chamber: Wound Healing Analysis | Protocol Preview. [Link]

  • MDPI. (2023, December 26). Glucagon-like Peptide-1 Receptor Agonists and Ocular Disease: Mechanisms, Evidence and Therapeutic Perspectives. [Link]

  • Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta, 1851(4), 340-355. [Link]

  • MDPI. (2024, May 22). Progress in the Cross-Organ Biomarker oxLDL in Promoting Pathological Neovascular Diseases. [Link]

  • OpenMETU. (n.d.). The Effect of 15-lipoxygenase-1 (15-LOX-1) on angiogenesis in colorectal and prostate cancer. [Link]

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animal models for studying 15(S)-HpETE effects in vivo

Author: BenchChem Technical Support Team. Date: February 2026

From Genetic Manipulation to Acute Lipidomic Challenge

Abstract

15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a transient, bioactive lipid intermediate generated by 15-Lipoxygenase (15-LOX/ALOX15) from arachidonic acid.[1][2][3][4][5][6] Unlike its stable reduced metabolite 15(S)-HETE, 15(S)-HpETE possesses unique oxidative properties, functioning as a critical driver of ferroptosis , vasoconstriction, and mitochondrial dysfunction.[1] Studying 15(S)-HpETE in vivo presents a paradox: it is the potent effector of oxidative stress, yet its half-life is seconds before reduction to 15-HETE.[1][4]

This guide provides validated protocols for capturing 15(S)-HpETE biology using two distinct approaches: Genetic Modulation (Alox15-/-) for chronic pathway elimination, and Acute Intravenous Challenge for immediate signaling interrogation.[1][4]

Part 1: The Biological Context & Mechanism

To design an effective animal model, one must distinguish between the hydroperoxide (HpETE) and the hydroxide (HETE).[1] 15(S)-HpETE is an oxidizing agent that can directly damage membranes (lipid peroxidation) and trigger ferroptosis, a form of iron-dependent cell death.[1][4]

15-LOX Signaling Pathway

The following diagram illustrates the critical bifurcation where 15(S)-HpETE either propagates oxidative death (Ferroptosis) or resolves into stable signaling molecules (HETE/Lipoxins).[1][4]

G AA Arachidonic Acid (Membrane) LOX 15-Lipoxygenase (ALOX15) AA->LOX Enzyme Recruitment HpETE 15(S)-HpETE (Unstable Hydroperoxide) AA->HpETE Oxygenation Ferro Ferroptosis / Lipid Peroxidation (Cardiomyocyte Death) HpETE->Ferro Iron-dependent Accumulation HETE 15(S)-HETE (Stable Metabolite) HpETE->HETE GPX4 / Reductases (Rapid Reduction) Eoxins Eoxins (Pro-inflammatory) HpETE->Eoxins Isomerization Lipoxins Lipoxins (LXA4/LXB4) (Resolution of Inflammation) HETE->Lipoxins 5-LOX Interaction

Figure 1: The 15-LOX Cascade.[1][2][3][4][5][6][7][8][9][10] 15(S)-HpETE acts as the central divergence point between oxidative cell death (left) and stable signaling (right).[1][4]

Part 2: Model Selection Strategy

Selecting the right model depends on whether you are studying the presence of the molecule (pharmacology) or the consequence of the pathway (genetics).[1]

Experimental GoalRecommended ModelKey MechanismPhysiological Relevance
Ischemia/Reperfusion Injury Alox15 Knockout (Alox15-/-) Prevents 15-HpETE accumulation; blocks ferroptosis.[1][4]Myocardial Infarction, Stroke
Pulmonary Hypertension Hypoxia-Induced (HPH) Hypoxia upregulates ALOX15; increases endogenous HpETE.[1][4]PAH, Vascular Remodeling
Acute Vasoconstriction Direct IV Injection Immediate oxidative stress on vascular endothelium.[1]Acute Vascular Crisis
Inflammation Resolution Transgenic (aP2-ALOX15) Overexpression increases Lipoxin precursors.[1][4]Atherosclerosis, Obesity

Part 3: Protocol A - Genetic Model (Chronic)

Target: Studying the role of 15(S)-HpETE in Ischemia/Reperfusion (I/R) Injury.[1][4] Rationale: In wild-type mice, I/R injury triggers a burst of ALOX15 activity.[4] The resulting 15(S)-HpETE overwhelms glutathione peroxidase 4 (GPX4), causing ferroptosis.[1][4] Alox15-/- mice are the gold standard for proving this causality.[1][4]

Strain Validation
  • Genotype: Alox15 null mice (C57BL/6 background).[1][4]

  • Control: Wild-type (WT) littermates.

  • Verification: PCR of tail snips alone is insufficient for functional studies. You must verify the absence of 15-HETE production in peritoneal macrophages stimulated with calcium ionophore (A23187).[1]

Surgical Workflow (LAD Ligation)
  • Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%.[1][4]

  • Thoracotomy: Perform left thoracotomy at the 4th intercostal space.

  • Ligation: Ligate the Left Anterior Descending (LAD) coronary artery with 8-0 silk suture.[1][4]

  • Ischemia: Maintain occlusion for 45 minutes . (Note: 15-HpETE accumulation peaks during the early reperfusion phase).[1][4]

  • Reperfusion: Release the knot to allow blood flow.

  • Harvest: Collect heart tissue at 24 hours for infarct size or 2-4 hours for lipidomics.

Critical Endpoint: Ferroptosis Markers

Since 15(S)-HpETE drives ferroptosis, standard apoptosis assays (Caspase-3) are insufficient.[1][4] You must measure:

  • Mitochondrial Morphology: TEM analysis for shrunken mitochondria with increased membrane density.

  • Lipid Peroxidation: 4-HNE staining or C11-BODIPY flow cytometry on isolated cardiomyocytes.[1][4]

  • PTGS2 mRNA: Upregulation is a hallmark of ferroptosis.

Part 4: Protocol B - Acute Intravenous Challenge

Target: Pharmacokinetic profiling or acute vascular reactivity.[1][4] Challenge: 15(S)-HpETE is explosive in pure form and degrades to 15(S)-HETE within seconds in plasma.[1][4] This protocol outlines the Cold-Chain Injection Technique required to deliver the hydroperoxide intact.[1][4]

Materials
  • Compound: 15(S)-HpETE (Cayman Chem/Avanti), supplied in ethanol.[1][4]

  • Vehicle: Degassed, Argon-purged PBS (pH 7.4).

  • Equipment: Nitrogen evaporator, Hamilton gastight syringes, Dry ice.

Step-by-Step Methodology

Protocol Step1 1. Evaporation Step2 2. Reconstitution Step1->Step2 N2 Stream (Dark, 0°C) Step3 3. Immediate Injection Step2->Step3 < 30 seconds Argon-purged PBS Step4 4. Tissue Snap-Freeze Step3->Step4 Harvest < 5 mins

Figure 2: The "Cold-Chain" Injection Workflow. Speed and deoxygenation are critical to prevent ex vivo degradation.[4]

  • Preparation (Dark Room/Red Light):

    • Aliquot 15(S)-HpETE (e.g., 50 µg) into a light-protected glass vial.[1][4]

    • Evaporate ethanol under a gentle stream of Nitrogen gas on ice. Do not dry completely (risk of explosion/degradation); leave a thin film.[1]

  • Formulation (T minus 60 seconds):

    • Immediately resuspend in 100 µL of Argon-purged, ice-cold PBS .

    • Vortex gently for 5 seconds.

    • Load into a chilled Hamilton syringe.

  • Administration:

    • Route: Retro-orbital or Tail Vein (IV).

    • Dose: 1-5 µ g/mouse (titrate based on vascular response).[1][4]

    • Timing: Injection must occur within 60 seconds of reconstitution.

  • Analysis:

    • Sacrifice animal at T+2 min, T+5 min, T+10 min.

    • Flash freeze organs in liquid nitrogen immediately.

Part 5: Analytical Validation (LC-MS/MS)

Proving you administered 15(S)-HpETE and not just 15(S)-HETE is the most difficult aspect of this model.

The Reduction Method

Direct measurement of HpETE is unreliable due to thermal instability in the MS source. Use a differential reduction strategy:

  • Sample A (Total): Treat plasma/tissue homogenate with Triphenylphosphine (TPP) or SnCl2 immediately upon collection.[1][4] This reduces all HpETE to HETE.[4][5]

    • Result = Endogenous HETE + HpETE converted to HETE.

  • Sample B (Basal): Extract without reduction (using antioxidants like BHT to prevent ex vivo oxidation, but no reducing agent).

    • Result = Endogenous HETE only.

  • Calculation:

    • [15(S)-HpETE] = [Concentration A] - [Concentration B][1][4]

Data Presentation Standard

When reporting results, summarize the differential effects of HpETE vs HETE to validate the model's specificity.

Readout15(S)-HpETE (Peroxide)15(S)-HETE (Hydroxide)
Vascular Tone Vasoconstriction (ROS-mediated)Vasodilation (Endothelium-dependent)
Cell Death Ferroptosis InducerPro-survival / Mitogenic
Angiogenesis AngiostaticAngiogenic
Stability T1/2 < 1 minStable Metabolite

References

  • Mechanisms of Ferroptosis in Ischemia/Reperfusion: Alox15/15-HpETE Aggravates Myocardial Ischemia-Reperfusion Injury by Promoting Cardiomyocyte Ferroptosis. [1][4]

  • Vascular Biology & Pulmonary Hypertension: Oral 15-Hydroxyeicosatetraenoic Acid Induces Pulmonary Hypertension in Mice by Triggering T Cell–Dependent Endothelial Cell Apoptosis. [1][4]

  • Divergent Effects of HpETE vs HETE: Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. [1][4]

  • Genetic Models of ALOX15: Systemic deficiency of mouse arachidonate 15-lipoxygenase induces defective erythropoiesis and transgenic expression of the human enzyme rescues this phenotype. [1]

  • 15-HpETE Chemical Stability & Handling: 15(S)-HpETE Product Information and Stability Data.

Sources

Application Note: Stabilization and Structural Elucidation of 15(S)-HpETE via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 15(S)-HpETE by Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental chemical paradox: the molecule of interest is thermally unstable, yet the analytical technique requires volatilization at high temperatures. Direct injection of 15(S)-HpETE into a GC inlet results in thermal degradation into 15-ketoeicosatetraenoic acid (15-KETE), 15-hydroxyeicosatetraenoic acid (15-HETE), and various thermal cleavage products, rendering quantification impossible.

This protocol details the "Reduction-Protection" strategy . The hydroperoxide moiety (-OOH) is first reduced to a hydroxyl group (-OH) using Triphenylphosphine (TPP), followed by a two-step derivatization (methylation and silylation) to render the molecule volatile and stable. This workflow ensures that the detected signal correlates stoichiometrically to the original 15(S)-HpETE concentration.

The Chemical Challenge & Strategy

The Instability Mechanism

The hydroperoxide group on Carbon-15 is weak (bond dissociation energy ~44 kcal/mol). In a GC injector at 250°C, the O-O bond undergoes homolytic cleavage.

  • Result: The analyst detects degradation artifacts rather than the parent molecule.

  • Solution: We must chemically "freeze" the oxidation state before the sample ever touches the instrument.

The Derivatization Pathway[1]
  • Reduction (Critical Control Point): Triphenylphosphine (TPP) selectively reduces the hydroperoxide to an alcohol (15-HETE) under mild conditions. TPP is oxidized to Triphenylphosphine oxide (TPPO).[1]

  • Methylation: The carboxylic acid at C1 is converted to a methyl ester to reduce polarity.

  • Silylation: The newly formed C15 hydroxyl group is protected with a Trimethylsilyl (TMS) group to prevent hydrogen bonding and improve peak shape.

Reaction Workflow Diagram

G HpETE 15(S)-HpETE (Unstable Hydroperoxide) HETE 15(S)-HETE (Stable Alcohol) HpETE->HETE Reduction (RT, 30 min) TPP Triphenylphosphine (Reducing Agent) TPP->HETE Oxidizes to TPPO Methylation Methylation (TMS-Diazomethane) HETE->Methylation -COOH Protection Silylation Silylation (BSTFA/TMCS) Methylation->Silylation -OH Protection Final 15-HETE-Me-TMS (GC-Ready Derivative) Silylation->Final Injection

Caption: Step-wise chemical stabilization of 15(S)-HpETE. The reduction step (Red to Green) is the prerequisite for successful GC analysis.

Materials & Reagents

  • Analyte Standard: 15(S)-HpETE (store at -80°C, handle under inert gas).

  • Internal Standard (IS): 15(S)-HETE-d8 (Deuterated standard is preferred over HpETE-d8 to avoid degradation issues during storage).

  • Reducing Agent: Triphenylphosphine (TPP), solid.

  • Methylating Agent: (Trimethylsilyl)diazomethane (TMS-DAM) in hexane (2.0 M). Note: Safer alternative to Diazomethane.

  • Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Solvents: Methanol (LC-MS grade), Diethyl ether (anhydrous), Hexane.

Detailed Protocol

Phase A: Sample Preparation & Reduction

Objective: Convert unstable HpETE to stable HETE immediately upon extraction.

  • Extraction: Extract biological samples (plasma/tissue) using standard lipid extraction (e.g., Bligh & Dyer or SPE).

  • Spike IS: Add 10 ng of 15(S)-HETE-d8 internal standard to the sample prior to extraction to account for recovery losses.

  • Reduction:

    • Reconstitute the lipid extract in 100 µL of Methanol.

    • Add 50 µL of TPP solution (10 mg/mL in methanol).

    • Vortex and incubate at Room Temperature for 30 minutes .

    • Mechanism:[1][2][3][4][5] TPP + R-OOH

      
       TPPO + R-OH.
      
  • Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen (N2).

Phase B: Derivatization (Methylation & Silylation)

Objective: Render the molecule volatile for GC.

  • Methylation (Carboxyl Protection):

    • Resuspend dried residue in 100 µL Methanol:Benzene (1:1) or straight Methanol.

    • Add 20 µL of TMS-Diazomethane (2.0 M in hexane).

    • Incubate at RT for 20 minutes (Solution should turn slight yellow).

    • Neutralize excess reagent with 1-2 drops of Acetic Acid (until yellow color disappears).

    • Evaporate to dryness under N2.

  • Silylation (Hydroxyl Protection):

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of Acetonitrile (or Pyridine) to the dried residue.

    • Cap the vial tightly (Teflon-lined cap).

    • Incubate at 60°C for 30 minutes .

  • Final Prep:

    • Cool to room temperature.

    • Evaporate excess reagents under N2 (optional, but recommended to keep the GC source clean).

    • Reconstitute in 50-100 µL of Hexane or Isooctane .

    • Transfer to GC autosampler vial with glass insert.

GC-MS Acquisition Parameters

Chromatographic Conditions
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 150°C (hold 1 min).

    • Ramp 1: 20°C/min to 220°C.

    • Ramp 2: 5°C/min to 300°C (hold 5 min).

    • Rationale: Fast initial ramp clears solvent; slow secondary ramp separates HETE isomers (12-HETE vs 15-HETE).

Mass Spectrometry (EI Mode)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).

  • Acquisition: SIM (Selected Ion Monitoring) for quantitation; Scan (50-500 amu) for identification.

Target Ions (SIM Table)
AnalyteDerivative StructureQuant Ion (m/z)Qualifier Ions (m/z)Origin of Fragment
15(S)-HETE Methyl ester, TMS ether335 225, 406 (M+)Loss of pentyl tail (C16-C20) via

-cleavage [1].
15(S)-HETE-d8 Methyl ester, TMS ether343 233, 414 (M+)Shifted by +8 Da (Deuterium on backbone).

Note on Fragmentation: The molecular ion (M+) at m/z 406 is often weak. The base peak is typically m/z 335 (M - 71), resulting from the cleavage of the C15-C16 bond (loss of the pentyl tail) facilitated by the TMS group [2].

Validation & QC Criteria

To ensure the protocol is "self-validating" (Trustworthiness), include these controls:

  • Reduction Efficiency Check: Spike a sample with authentic 15(S)-HpETE standard. If the reduction is incomplete, you will see broad, tailing peaks or absence of signal. If TPP is working, the peak shape and retention time will match the 15(S)-HETE standard exactly.

  • TPP/TPPO Monitor: In Scan mode, look for the Triphenylphosphine oxide peak (TPPO, MW 278). Its presence confirms that reduction occurred.

  • Isomer Resolution: Ensure baseline separation between 12-HETE and 15-HETE. 12-HETE derivatives fragment differently (Base peak m/z 295), allowing spectral distinction [3].

References

  • Eling, T. E., et al. (1982). Separation of monohydroxyeicosatetraenoic acids by gas chromatography-mass spectrometry. Journal of Lipid Research. Retrieved from [Link]

  • Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipidomics. Retrieved from [Link]

  • Nakamura, T., et al. (1995). Determination of hydroperoxides by triphenylphosphine reduction. Analytical Biochemistry. Retrieved from [Link]

(Note: The reduction of HpETE to HETE is a prerequisite for GC-MS. Without this step, the data represents thermal degradation artifacts, not biological reality.)

Sources

commercial sources of high-purity 15(S)-HpETE standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide to High-Purity 15(S)-HpETE

Introduction: The Hydroperoxide Challenge

15(S)-HpETE (15(S)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid) is a pivotal, yet transient, lipid intermediate in the arachidonic acid cascade. Generated by 15-Lipoxygenase (15-LOX), it serves as the direct precursor to 15(S)-HETE, Lipoxins (via interaction with 5-LOX), and Hepoxilins.

Unlike its stable metabolite 15(S)-HETE, the hydroperoxide (HpETE) moiety is chemically labile. It is prone to spontaneous reduction to the hydroxide (HETE) or degradation into secondary oxidation products. Consequently, the validity of any study examining 15(S)-HpETE—specifically its role in oxidative stress signaling, ferroptosis, or enzyme kinetics—hinges entirely on the purity of the starting material.

This guide outlines the commercial landscape for sourcing high-purity 15(S)-HpETE and provides a self-validating protocol to ensure the standard has not degraded prior to use.

Commercial Sources & Specifications

While many vendors list lipid standards, few manufacture them. Cayman Chemical is the primary manufacturer for this specific lipid hydroperoxide, with other vendors often acting as distributors.

Table 1: Commercial Sources of 15(S)-HpETE

SupplierCatalog No.PurityFormulationConcentrationStorage
Cayman Chemical 44720≥95%Ethanol100 µg/ml-80°C
MedChemExpress HY-113438≥97%Ethanol100 µg/ml-80°C
Santa Cruz Biotech sc-205001≥95%EthanolVaries-80°C
Toronto Research H942680≥95%SolutionVaries-80°C

Critical Sourcing Note: Always request the Certificate of Analysis (CoA) specific to the lot number before purchase. Check the "Date of Manufacture." Due to the peroxide bond's instability, avoid lots older than 12 months unless re-verified by the supplier.

Biological Pathway Context

To understand the experimental stakes, one must visualize the position of 15(S)-HpETE in the eicosanoid cascade. It is a "branch point" molecule.

G AA Arachidonic Acid HpETE 15(S)-HpETE (Unstable Hydroperoxide) AA->HpETE Oxygenation LOX15 15-Lipoxygenase LOX15->HpETE HETE 15(S)-HETE (Stable Hydroxide) HpETE->HETE Reduction (Spontaneous or Enzymatic) Lipoxins Lipoxins (LXA4, LXB4) HpETE->Lipoxins 5-LOX Interaction Hepoxilins Hepoxilins HpETE->Hepoxilins Isomerization GPX Glutathione Peroxidase (Reduction) GPX->HETE

Figure 1: The 15-Lipoxygenase signaling cascade. 15(S)-HpETE is the unstable central hub.

Protocol: Handling & Solvent Exchange

The primary cause of experimental failure with 15(S)-HpETE is improper solvent removal, leading to thermal degradation.

The "Cold & Dark" Rule:

  • Never use a rotary evaporator with a water bath >30°C.

  • Never store in plastic for long periods (lipids stick to plastics).

  • Always keep on ice when out of the -80°C freezer.

Solvent Exchange Protocol (Ethanol to Assay Buffer):

  • Aliquot: Transfer the required volume of the ethanolic stock to a glass vial.

  • Evaporation: Use a gentle stream of Oxygen-Free Nitrogen (OFN) gas.

    • Tip: Place the vial in an ice bath during evaporation to prevent heating.

    • Endpoint: Stop immediately upon dryness. Do not "over-dry" as the lipid film oxidizes rapidly.

  • Reconstitution:

    • Immediately add degassed PBS (pH 7.2) or solvent of choice (DMSO/DMF).[1]

    • Solubility Note: 15(S)-HpETE is poorly soluble in acidic aqueous buffers. For higher concentrations (>0.8 mg/ml), dissolve first in 0.1 M Na₂CO₃, then dilute with PBS.[1]

Quality Control: The "Self-Validating" System

You cannot rely solely on the label. You must verify that your 15(S)-HpETE has not degraded to 15(S)-HETE. The UV spectra of both compounds are nearly identical (


), making simple spectrophotometry insufficient.

The Triphenylphosphine (PPh3) Shift Assay This is the gold-standard validation method. PPh3 selectively reduces the hydroperoxide (HpETE) to the alcohol (HETE).

Workflow:

  • Run A (Control): Inject your "15(S)-HpETE" sample into the HPLC. Record Retention Time (RT).

  • Run B (Reduction): Incubate a small aliquot of your sample with excess Triphenylphosphine (or SnCl₂) for 15 mins at RT. Inject into HPLC.

  • Analysis:

    • If the sample was pure HpETE: The peak in Run B will shift slightly (HpETE is more polar/elutes differently than HETE depending on the column) or co-elute perfectly with a 15-HETE standard.

    • Crucially: If Run A and Run B have identical chromatograms before you add PPh3, your stock has already degraded to HETE.

QC Stock 15(S)-HpETE Stock Aliquot1 Aliquot A (Untreated) Stock->Aliquot1 Aliquot2 Aliquot B (+ PPh3) Stock->Aliquot2 HPLC HPLC Analysis (RP-C18) Aliquot1->HPLC Result2 Peak B: HETE (Reduced) Aliquot2->Result2 Reduction Result1 Peak A: HpETE HPLC->Result1 HPLC->Result2 Compare Comparison Result1->Compare Result2->HPLC Result2->Compare Valid VALID: Peak A != Peak B Compare->Valid Invalid INVALID: Peak A == Peak B (Already Degraded) Compare->Invalid

Figure 2: The PPh3 Shift Assay workflow for validating hydroperoxide integrity.

HPLC Conditions (Reverse Phase):

  • Column: C18 (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase: Methanol:Water:Acetic Acid (80:20:0.01)

  • Flow Rate: 1 ml/min[2]

  • Detection: UV at 235 nm

  • Expected Result: 15-HpETE typically elutes slightly earlier or later than 15-HETE depending on specific column chemistry, but the reduction confirms the presence of the peroxide bond.

References

  • Cayman Chemical. 15(S)-HpETE Product Information & Specifications. Retrieved from

  • Kishimoto, K., et al. (1996).[3] "Suicide inactivation of porcine leukocyte 12-lipoxygenase associated with its incorporation of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid derivative."[3] Biochimica et Biophysica Acta, 1300, 56-62.[3]

  • Brash, A.R. (1999). "Lipoxygenases: Occurrence, functions, catalysis, and acquisition of substrate." Journal of Biological Chemistry, 274(34), 23679-23682.

  • MedChemExpress. 15(S)-HPETE Datasheet. Retrieved from

  • Schneider, C., et al. (2007). "Analysis of Lipoxygenase Metabolites." Current Protocols in Immunology, 78(1), 14.7.1–14.7.26. (Describes the PPh3 reduction method).

Sources

Application Note: Quantitative Measurement of 15-Lipoxygenase Activity via 15(S)-HpETE Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

15-Lipoxygenase (15-LOX) enzymes are non-heme iron dioxygenases critical to the resolution of inflammation. They oxygenate polyunsaturated fatty acids (PUFAs), primarily Arachidonic Acid (AA), to generate 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) .[1][2] This hydroperoxide is the committed precursor to anti-inflammatory mediators, including Lipoxins and Resolvins.

While downstream metabolites (like 15-HETE) are stable, measuring the immediate production of 15(S)-HpETE offers the most direct assessment of enzymatic turnover and kinetics. This guide details two validated methodologies:

  • Continuous UV Spectrophotometry: The "Gold Standard" for real-time kinetic analysis.

  • Ferrous Oxidation-Xylenol Orange (FOX) Assay: A high-throughput endpoint method for screening inhibitors.

Mechanism of Action

The 15-LOX reaction involves the stereospecific abstraction of a hydrogen atom from the bis-allylic methylene carbon of AA, followed by oxygen insertion.

LOX_Pathway AA Arachidonic Acid (Substrate) HpETE 15(S)-HpETE (Hydroperoxide) AA->HpETE + O2 (Measured Signal) LOX 15-LOX Enzyme (Fe3+ Active State) LOX->HpETE HETE 15(S)-HETE (Hydroxide) HpETE->HETE GPx / Reduction (Degradation) Lipoxin Lipoxins (Bioactive) HpETE->Lipoxin 5-LOX Interaction

Figure 1: The 15-LOX signaling cascade. The primary readout for this protocol is the formation of 15(S)-HpETE.

Method A: Continuous UV Spectrophotometry (Kinetic Assay)

Principle: The oxygenation of Arachidonic Acid introduces a conjugated diene system into the fatty acid backbone. This chromophore absorbs strongly at 234 nm . The rate of absorbance increase is directly proportional to 15(S)-HpETE production.

Best For:


/

determination, detailed mechanism of action studies.
Reagents & Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (Alternative: 50 mM HEPES). Note: Avoid phosphate buffers if adding calcium, as precipitation may occur.

  • Substrate Stock: Arachidonic Acid (AA) supplied in ethanol. Store under nitrogen at -80°C.

  • Enzyme: Recombinant Human 15-LOX-1 or 15-LOX-2.

Protocol Steps
  • Baseline Setup: Warm the UV-Spectrophotometer to 25°C. Set wavelength to 234 nm .

  • Substrate Preparation: Dilute AA stock into the Assay Buffer to a final concentration of 10–100 µM.

    • Critical: AA has poor solubility. Vortex vigorously. If using concentrations >50 µM, ensure no micelle turbidity interferes with the baseline.

  • Blanking: Place a cuvette containing only Buffer + AA (no enzyme) into the reference cell to correct for background AA absorbance.

  • Reaction Initiation:

    • Add enzyme to the sample cuvette (Target 0.2 – 1.0 µg protein depending on specific activity).

    • Rapidly mix by inversion (do not vortex enzyme vigorously as it may denature).

  • Measurement: Record

    
     for 3–5 minutes.
    
Data Analysis

Calculate the enzyme activity using the Beer-Lambert Law:



  • 
     (Extinction Coefficient):  23,600 
    
    
    
    (for 15-HpETE at 234 nm).
  • 
     (Pathlength):  Usually 1 cm.
    
Expert Insight: The "Lag Phase" Phenomenon

15-LOX enzymes often exhibit a kinetic lag phase. The enzyme contains non-heme iron which must be in the oxidized ferric (


) state to be active. Resting enzymes are often a mix of 

(inactive) and

.
  • Observation: The reaction starts slow, then accelerates.

  • Solution: Do not calculate the rate from the first 30 seconds. Use the linear portion of the curve (steady-state) that follows the lag.[3]

  • Self-Activation: The product, 15-HpETE, actually oxidizes the iron, activating the enzyme. This is "product activation."

Method B: FOX Assay (Endpoint/High-Throughput)

Principle: The F errous O xidation-X ylenol Orange assay relies on the ability of lipid hydroperoxides (ROOH) to oxidize ferrous ions (


) to ferric ions (

) in acidic conditions.[4] The

then complexes with Xylenol Orange to form a blue-purple chromophore absorbing at 560 nm .

Best For: Inhibitor screening (IC50), high-throughput plate assays.

Reagents
  • FOX Reagent (2X Stock):

    • Sulfuric Acid (25 mM)

    • Ferrous Ammonium Sulfate (250 µM)

    • Xylenol Orange (100 µM)

    • Sorbitol (100 mM) – Stabilizes the signal.

    • Solvent: 90% Methanol / 10% Water.

  • Stop Solution: Methanol (if not using the FOX reagent itself to stop).

Protocol Steps
  • Enzymatic Reaction:

    • In a 96-well plate, incubate Enzyme + Inhibitor + Buffer (50 mM Tris, pH 7.4) for 10 mins.

    • Add Arachidonic Acid (final 50 µM) to initiate.

    • Incubate at Room Temp for 10–15 minutes.

  • Termination & Development:

    • Add FOX Reagent directly to the wells (typically 1:1 ratio, e.g., 50 µL reaction + 50 µL FOX reagent). The acidic nature of the FOX reagent stops the enzymatic reaction.

  • Incubation: Incubate in the dark for 30 minutes.

  • Read: Measure Absorbance at 560 nm .

Comparison of Workflows

Workflow_Comparison cluster_UV Method A: UV Kinetic cluster_FOX Method B: FOX Endpoint UV_Start Mix Buffer + AA UV_Add Add Enzyme UV_Start->UV_Add UV_Read Read 234nm (Continuous) UV_Add->UV_Read FOX_Start Enzyme + AA (Plate) FOX_Wait Incubate 15 min FOX_Start->FOX_Wait FOX_Stop Add FOX Reagent (Acidic) FOX_Wait->FOX_Stop FOX_Read Read 560nm (Endpoint) FOX_Stop->FOX_Read

Figure 2: Operational difference between Kinetic (UV) and Endpoint (FOX) workflows.

Troubleshooting & Validation (Self-Correcting Systems)

To ensure scientific integrity, perform these controls:

IssueCauseSolution/Validation
High Background (FOX) Auto-oxidation of AAUse fresh AA stock. Always run a "No Enzyme" blank and subtract this value.
Signal Decay (UV) 15-HpETE instability15-HpETE can degrade to 15-HETE or secondary products. Ensure the assay duration is short (<5 mins) to measure initial rate.
No Activity Enzyme Inactivation15-LOX is unstable at room temp. Keep stock on ice. Add 1-2 µM 13-HpODE (product) to "prime" the iron center if lag is infinite.
Interference Reducing AgentsDo not use DTT, Mercaptoethanol, or Glutathione in buffers. They will reduce HpETE to HETE and interfere with FOX oxidation.

References

  • Kuhn, H., et al. (2015). "Structure and function of mammalian lipoxygenases." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • Gan, L.S., et al. (1995). "A versatile spectrophotometric method for the determination of lipoxygenase activity." Journal of the American Oil Chemists' Society.

  • Ivanov, I., et al. (2010).[5] "Lipoxygenase research strategies and techniques." International Journal of Biochemistry & Cell Biology.

  • Cayman Chemical. "Lipoxygenase Inhibitor Screening Assay Kit Protocol." Cayman Chemical Technical Documents.

  • Dobrian, A.D., et al. (2010). "Functional and pathological roles of the 12- and 15-lipoxygenases." Progress in Lipid Research.

Sources

Technical Guide: 15(S)-HpETE in High-Resolution Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Application Note & Protocol Guide Audience: Lipid Chemists, Mass Spectrometrists, Drug Discovery Scientists

Executive Summary

15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a critical, yet transient, intermediate in the arachidonic acid cascade.[1] As the primary product of 15-Lipoxygenase (15-LOX), it serves as the biosynthetic checkpoint between pro-inflammatory signaling and the resolution of inflammation (via Lipoxins and Resolvins).

For researchers, 15(S)-HpETE presents a paradox: it is biologically potent but chemically fragile. Its hydroperoxide moiety (-OOH) is highly susceptible to thermal degradation and enzymatic reduction to 15(S)-HETE. This guide provides a rigorous framework for the extraction, stabilization, and quantification of 15(S)-HpETE, distinguishing it from its reduced metabolites to ensure data integrity in lipidomic profiling.

Biological Context & Pathway Visualization

15(S)-HpETE is not merely a precursor; it is a signaling node. In the presence of 5-LOX, it is transcellularly converted into Lipoxins (LXA4, LXB4), which drive the "stop signal" for neutrophil infiltration. Conversely, its reduction to 15-HETE or conversion to Eoxins shifts the biological outcome.

Figure 1: The 15-LOX Signaling Node

This diagram illustrates the flux of Arachidonic Acid through 15(S)-HpETE toward either pro-resolving Lipoxins or stable HETE metabolites.

G AA Arachidonic Acid (AA) LOX15 Enzyme: 15-LOX AA->LOX15 HpETE 15(S)-HpETE (Unstable Hydroperoxide) AA->HpETE Oxygenation LOX15->HpETE HETE 15(S)-HETE (Stable Hydroxide) HpETE->HETE Reduction (Rapid) LXA4 Lipoxin A4/B4 (Pro-Resolving) HpETE->LXA4 Transcellular Biosynthesis GPX Enzyme: GPX/Peroxidase HpETE->GPX LOX5 Enzyme: 5-LOX HpETE->LOX5 GPX->HETE LOX5->LXA4

Caption: The 15-LOX pathway showing the bifurcation of 15(S)-HpETE into stable metabolites (HETE) or bioactive mediators (Lipoxins).

Critical Handling & Stability

The "Cold Chain" Rule: The half-life of 15(S)-HpETE in aqueous solution at 37°C is measured in minutes. In complex biological matrices, ubiquitous peroxidases (like GPX) and free iron will rapidly reduce it to 15(S)-HETE.

Storage Protocols
  • Solvent: Supplied in ethanol. Store at -80°C .

  • Inert Atmosphere: Always blanket stock solutions with Argon or Nitrogen gas after opening. Oxygen promotes radical degradation.

  • Vessel: Use amber glass vials to prevent UV-induced photolysis.

Protocol A: Targeted LC-MS/MS Lipidomics

Objective: To detect and quantify intact 15(S)-HpETE without artificial reduction to HETE.

Sample Preparation (The "Cold Methanol" Method)

Standard liquid-liquid extractions (like Folch) often use room temperature steps that degrade hydroperoxides. This protocol utilizes protein precipitation at sub-zero temperatures.

Reagents:

  • Methanol (LC-MS grade), pre-chilled to -20°C.

  • BHT (Butylated hydroxytoluene) antioxidant.

  • Internal Standard: 15(S)-HETE-d8 (Note: Deuterated HpETE is rarely available; d8-HETE is the accepted surrogate, provided extraction efficiency is validated).

Step-by-Step:

  • Quench: Immediately place tissue/cells on dry ice.

  • Extraction: Add Ice-Cold Methanol containing 0.01% BHT to the sample (Ratio: 10:1 Solvent:Sample).

    • Why BHT? It scavenges free radicals that propagate hydroperoxide degradation.

  • Homogenization: Homogenize quickly (max 30 sec) keeping the tube immersed in an ice bath.

  • Precipitation: Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 min at 4°C .

  • Supernatant: Transfer supernatant to a fresh glass vial.

  • Dilution: Dilute with water to 50% Methanol/Water immediately prior to injection.

    • Critical: Do NOT evaporate to dryness under nitrogen if possible, as concentrating hydroperoxides increases thermal decomposition. If necessary, use a vacuum concentrator at 4°C.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

Mobile Phases:

  • A: Water + 0.02% Acetic Acid (Neutral/Slightly Acidic pH preserves HpETE better than Formic Acid).

  • B: Acetonitrile + 0.02% Acetic Acid.

Gradient:

  • 0-1 min: 30% B

  • 1-10 min: Linear gradient to 95% B

  • 10-12 min: Hold 95% B (Elution of HpETE/HETE)

Mass Spectrometry Transitions (MRM)

Differentiation between the hydroperoxide (HpETE) and hydroxide (HETE) relies on the parent mass difference of 16 Da (Oxygen).

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
15(S)-HpETE 335.2 219.1 -2250
15(S)-HpETE 335.2 113.0 -2850
15(S)-HETE319.2219.1-2050
15(S)-HETE319.2175.1-2450
15(S)-HETE-d8 (IS)327.2226.1-2050

Note: Both species share the m/z 219 fragment (cleavage at C15), but the parent masses are distinct. Ensure chromatographic separation; HpETE typically elutes slightly earlier than HETE on C18 due to the increased polarity of the -OOH group.

Protocol B: High-Throughput FOX Assay (Enzymatic Screening)

Objective: To screen small molecule inhibitors of 15-LOX by measuring 15-HpETE production colorimetrically.

This assay avoids the complexity of MS and is ideal for drug discovery screening. It relies on the oxidation of Ferrous ions (Fe2+) to Ferric ions (Fe3+) by the hydroperoxide, which then complexes with Xylenol Orange to form a blue-purple chromophore.

Reagents:

  • FOX Reagent: 90% Methanol/10% Water containing 25 mM H2SO4, 100 µM Xylenol Orange, 250 µM Ammonium Ferrous Sulfate.

  • Substrate: Arachidonic Acid (stock in Ethanol).

  • Enzyme: Recombinant human 15-LOX-1 or 15-LOX-2.

Step-by-Step:

  • Reaction Mix: In a 96-well plate, incubate 15-LOX enzyme with test inhibitor in Tris buffer (pH 7.4) for 10 min at room temperature.

  • Initiation: Add Arachidonic Acid (Final conc: 50 µM) to start the reaction.

  • Incubation: Allow reaction to proceed for 5–15 minutes.

  • Quenching & Development: Add 200 µL of FOX Reagent to 20 µL of reaction mixture.

  • Development Time: Incubate for 30 minutes at room temperature (protected from light).

  • Read: Measure Absorbance at 560 nm .

  • Quantification: Use a standard curve of cumene hydroperoxide or authentic 15(S)-HpETE.

Validation: The signal should be abolished by the addition of TCEP (Tris(2-carboxyethyl)phosphine), which reduces HpETE to HETE, proving the signal is specific to the hydroperoxide moiety.

Data Interpretation & Troubleshooting

Distinguishing Artifacts

A common error in lipidomics is reporting "15-HETE" levels when the original species was "15-HpETE".

  • Scenario A (High HETE, Low HpETE): If you see exclusively 15-HETE, your extraction may have been too warm, or the sample sat too long.

  • Scenario B (Split Peaks): If you see two peaks in the 335 transition, check for 12-HpETE or 5-HpETE isomers. They have the same mass but different retention times.

  • Chiral Validation: To confirm the enzymatic source (15-LOX), use a Chiralpak AD-H column. 15-LOX produces almost exclusively the 15(S) enantiomer. Auto-oxidation (non-enzymatic) produces a racemic 50/50 mix of 15(S) and 15(R).

Figure 2: Analytical Logic Flow

Decision tree for validating 15-HpETE detection.

D Start Sample Analysis (LC-MS/MS) Detect335 Peak at m/z 335? Start->Detect335 Detect319 Peak at m/z 319? Start->Detect319 CheckRT Check Retention Time (vs Standard) Detect335->CheckRT Yes ResultHETE Confirmed 15(S)-HETE Detect319->ResultHETE Yes ReductionTest TCEP Reduction Test (Add reducing agent) CheckRT->ReductionTest ResultHpETE Confirmed 15(S)-HpETE ReductionTest->ResultHpETE Signal Disappears (Converted to 319) Artifact Artifact/Degradation ReductionTest->Artifact Signal Persists (Not a peroxide)

Caption: Workflow to distinguish authentic hydroperoxides from stable hydroxides or artifacts.

References

  • Kuhn, H., & O'Donnell, V. B. (2006). Inflammation and immune regulation by 12/15-lipoxygenases. Progress in Lipid Research, 45(4), 334-356. Available at: [Link]

  • Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510(7503), 92-101. Available at: [Link]

  • Gay, C., & Gebicki, J. M. (2002). Measurement of protein and lipid hydroperoxides in biological systems by the ferric-xylenol orange method. Analytical Biochemistry, 304(1), 42-46. (FOX Assay Protocol). Available at: [Link]

  • Maskrey, B. H., & O'Donnell, V. B. (2008). Analysis of eicosanoids and related lipid mediators by mass spectrometry. Biochemical Society Transactions, 36(5), 1055-1059. Available at: [Link]

Sources

Troubleshooting & Optimization

Navigating the Instability of 15(S)-HpETE: A Technical Guide to Stable Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the labile lipid mediator, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to enhance the stability of 15(S)-HpETE during your experimental workflows. As a Senior Application Scientist, I understand the frustrations that can arise from the inherent instability of this molecule. This resource is structured to empower you with the knowledge to anticipate and mitigate these challenges, ensuring the integrity and reproducibility of your data.

The Challenge of 15(S)-HpETE Instability: A Mechanistic Overview

15(S)-HpETE is a pivotal intermediate in the 15-lipoxygenase (15-LOX) pathway, serving as the precursor to a variety of bioactive eicosanoids, including 15(S)-HETE and eoxins.[1][2] Its biological significance is matched by its chemical fragility. The hydroperoxide moiety renders the molecule highly susceptible to degradation through several pathways, which can occur both enzymatically and non-enzymatically. Understanding these degradation routes is the first step toward designing a robust sample preparation protocol.

Primary Degradation Pathways:

  • Enzymatic Reduction: The most significant and rapid degradation pathway in biological systems is the reduction of the hydroperoxide group to a hydroxyl group, converting 15(S)-HpETE to its more stable counterpart, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[2] This reaction is efficiently catalyzed by various cellular peroxidases, including glutathione peroxidases.

  • Autooxidation and Radical-Mediated Decomposition: As a lipid hydroperoxide, 15(S)-HpETE is prone to autooxidation, a free-radical chain reaction that can be initiated by factors such as heat, light, and transition metals. This process can lead to a cascade of secondary oxidation products.

  • Further Enzymatic Conversion: Beyond simple reduction, 15(S)-HpETE can be further metabolized by other enzymes in the eicosanoid pathway, leading to the formation of other bioactive lipids.

The overarching goal of any sample preparation protocol for 15(S)-HpETE is to swiftly inhibit these enzymatic and chemical degradation processes the moment the biological system is perturbed.

Troubleshooting Guide: A Proactive Approach to Common Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

Question 1: My LC-MS/MS analysis consistently shows high levels of 15(S)-HETE and very low or undetectable levels of 15(S)-HpETE, even in samples where I expect it to be present. What is happening?

Answer: This is the most common issue when working with 15(S)-HpETE and almost always points to rapid degradation during sample collection and processing. The primary culprit is the enzymatic reduction of 15(S)-HpETE to 15(S)-HETE by cellular peroxidases.

Troubleshooting Steps:

  • Immediate Enzyme Inactivation: The moment your cells or tissues are harvested, you must inhibit all enzymatic activity. This is non-negotiable.

    • For Cultured Cells: Aspirate the culture medium and immediately add ice-cold methanol containing a potent antioxidant cocktail. The cold temperature slows down enzymatic reactions, and the methanol denatures proteins, including peroxidases.

    • For Tissues: Immediately flash-freeze the tissue in liquid nitrogen upon collection. This halts all biological activity. Do not allow the tissue to thaw before homogenization in an ice-cold buffer containing antioxidants and enzyme inhibitors.

    • For Plasma/Serum: Collect blood directly into tubes containing an anticoagulant (e.g., EDTA) and an antioxidant cocktail. Process the blood at low temperatures (e.g., on ice) and as quickly as possible to separate the plasma.

  • Incorporate a Robust Antioxidant Cocktail: Antioxidants are critical to prevent both enzymatic and non-enzymatic oxidation. A combination of antioxidants is often more effective than a single one.

    • Butylated Hydroxytoluene (BHT): A widely used and effective radical scavenger.[3][4] It is lipid-soluble and partitions well with the analytes of interest.

    • Triphenylphosphine (TPP): A reducing agent that can selectively reduce hydroperoxides to their corresponding alcohols. While this converts 15(S)-HpETE to 15(S)-HETE, it can be used as a derivatization strategy for indirect quantification if you are primarily interested in the total amount of 15-LOX product. However, for direct measurement of 15(S)-HpETE, TPP should be avoided in the initial extraction steps.

    • Vitamin E (α-tocopherol): A natural, chain-breaking antioxidant that can be effective in preventing lipid peroxidation.

Recommended Antioxidant Solution: Prepare a stock solution of 0.1% BHT in methanol. When preparing your extraction solvent, use this stock to achieve a final concentration of 0.01% BHT.

Question 2: I am observing a general loss of my 15(S)-HpETE signal over time, even when my extracted samples are stored in the autosampler. What could be the cause?

Answer: This suggests ongoing, non-enzymatic degradation. Factors such as temperature, light exposure, and the presence of trace metals in your solvents or on your labware can all contribute to the breakdown of 15(S)-HpETE.

Troubleshooting Steps:

  • Maintain Cold Chain: Keep your samples cold at every possible step. Use a cooled autosampler set to 4°C. If your autosampler is not cooled, limit the time your samples are queued for analysis.

  • Protect from Light: Use amber vials or vials stored in a dark autosampler tray to protect your samples from light, which can initiate autooxidation.

  • Use High-Purity Solvents: Traces of metal ions in solvents can catalyze the decomposition of hydroperoxides. Use high-purity, LC-MS grade solvents.

  • Solvent Selection: 15(S)-HpETE is most stable in aprotic organic solvents. For storage, ethanol is a common choice. Avoid prolonged storage in aqueous solutions, as this can accelerate degradation. If you need to prepare an aqueous solution for biological experiments, do so immediately before use and do not store it for more than a day.[5]

Question 3: I see multiple peaks in my chromatogram that I suspect are degradation products of 15(S)-HpETE. How can I identify them?

Answer: The appearance of unexpected peaks is a clear sign of sample degradation. Besides the prominent 15(S)-HETE peak, other breakdown products can form.

Identifying Degradation Products:

  • 15(S)-HETE: The most common degradation product. It will have a distinct retention time and a mass-to-charge ratio (m/z) corresponding to the loss of an oxygen atom from 15(S)-HpETE.

  • Further Oxidation Products: Autooxidation can lead to the formation of various secondary oxidation products, including aldehydes and ketones. These can be more challenging to identify without specific standards.

  • LC-MS/MS Fragmentation: A key tool for identification. The fragmentation pattern of 15(S)-HpETE will differ from its degradation products. For example, the hydroperoxide group can influence the fragmentation pathway. Analyzing your samples with a high-resolution mass spectrometer and comparing the fragmentation patterns of your unknown peaks to known standards or literature data can aid in their identification.

FAQs: Quick Reference for Common Queries

Q1: What is the ideal long-term storage condition for 15(S)-HpETE standards and samples?

A1: For long-term stability (months to years), store your 15(S)-HpETE standards and extracted samples at -80°C under an inert atmosphere (e.g., argon or nitrogen) in an organic solvent such as ethanol.[2]

Q2: Can I use a regular freezer (-20°C) for short-term storage?

A2: While -80°C is ideal, -20°C can be acceptable for very short-term storage (a few days), provided the sample is in a suitable organic solvent and protected from light and air. However, for any storage longer than a day or two, -80°C is strongly recommended to minimize degradation.

Q3: How many freeze-thaw cycles can my 15(S)-HpETE samples tolerate?

A3: It is best to minimize freeze-thaw cycles as much as possible. Each cycle exposes the sample to temperature fluctuations that can accelerate degradation. If you need to access a sample multiple times, aliquot it into smaller, single-use volumes before the initial freezing.

Q4: Are there any specific materials I should avoid when handling 15(S)-HpETE?

A4: Avoid contact with materials that can introduce contaminants, especially metals. Use high-quality polypropylene or glass labware that has been thoroughly cleaned. Avoid using materials that may leach plasticizers or other interfering compounds.

Experimental Protocols: Best Practices in Action

Here are detailed, step-by-step methodologies for key experimental workflows, designed to maximize the stability of 15(S)-HpETE.

Protocol 1: Extraction of 15(S)-HpETE from Cultured Cells
  • Cell Culture and Stimulation: Grow cells to the desired confluency. If stimulating the cells to produce 15(S)-HpETE, perform the stimulation as required by your experimental design.

  • Harvesting and Enzyme Inactivation:

    • Place the culture plate on ice.

    • Aspirate the culture medium completely.

    • Immediately wash the cells once with 2 mL of ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and immediately add 1 mL of ice-cold methanol containing 0.01% BHT.

    • Scrape the cells from the plate and transfer the cell suspension to a polypropylene tube.

  • Lipid Extraction (Folch Method adaptation):

    • To the 1 mL of methanol cell suspension, add 2 mL of chloroform.

    • Vortex vigorously for 2 minutes.

    • Add 0.75 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

    • Transfer the organic phase to a new glass tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the chloroform under a gentle stream of nitrogen gas.

    • Reconstitute the lipid extract in a suitable solvent for your analytical method (e.g., methanol/acetonitrile) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of 15(S)-HpETE

This protocol is for the cleanup of a lipid extract to remove interfering substances before LC-MS/MS analysis.

  • SPE Cartridge Selection: Use a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water.

  • Sample Loading:

    • Load the reconstituted lipid extract (from Protocol 1, step 5) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash the cartridge with 5 mL of 15% methanol in water to elute very polar, non-retained compounds.

  • Elution:

    • Elute the 15(S)-HpETE and other lipids from the cartridge with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the methanol under a gentle stream of nitrogen.

    • Reconstitute the purified extract in your mobile phase for LC-MS/MS analysis.

Visualization of Key Concepts

To further clarify the critical aspects of 15(S)-HpETE handling, the following diagrams illustrate the degradation pathway and the recommended sample preparation workflow.

15(S)-HpETE 15(S)-HpETE 15(S)-HETE 15(S)-HETE 15(S)-HpETE->15(S)-HETE Enzymatic Reduction (Peroxidases) Other_Oxidation_Products Other_Oxidation_Products 15(S)-HpETE->Other_Oxidation_Products Autooxidation (Heat, Light, Metals) cluster_0 Sample Collection & Quenching cluster_1 Extraction cluster_2 Purification (Optional) cluster_3 Analysis Sample Sample Quenching Immediate quenching on ice with antioxidant-fortified solvent Sample->Quenching Extraction Lipid extraction (e.g., Folch method) Quenching->Extraction SPE Solid-Phase Extraction (SPE) for sample cleanup Extraction->SPE Analysis LC-MS/MS Analysis (cooled autosampler) SPE->Analysis

Caption: Recommended workflow for stable 15(S)-HpETE analysis.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature -80°CMinimizes enzymatic activity and chemical degradation. [2]
Solvent for Storage Anhydrous ethanol or other aprotic organic solvent15(S)-HpETE is more stable in non-aqueous environments. [5]
Antioxidant (in solvent) 0.01% Butylated Hydroxytoluene (BHT)Scavenges free radicals to prevent autooxidation. [3][4]
Light Exposure Minimize; use amber vialsLight can initiate autooxidation.
Atmosphere for Storage Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Freeze-Thaw Cycles Avoid; aliquot samplesTemperature fluctuations accelerate degradation.

Conclusion

The successful analysis of 15(S)-HpETE hinges on a meticulously planned and executed sample preparation strategy that prioritizes the immediate and sustained inhibition of its degradation. By understanding the mechanisms of its instability and proactively implementing the troubleshooting and handling procedures outlined in this guide, you can significantly improve the reliability and accuracy of your results. Remember, with a molecule as labile as 15(S)-HpETE, every step from sample collection to analysis is critical.

References

  • de Oliveira, M. G., Zgoda, P. G., & de Oliveira, C. L. (2014). Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry.
  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

  • Perroud, B., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 493.
  • Lee, S. H., et al. (2009). 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation. Molecular Pharmacology, 76(4), 896-906.
  • Soumya, S. J., Binu, K., & Reddanna, P. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic.
  • Soumya, S. J., et al. (2014). 15(S)-Hydroxyeicosatetraenoic acid induces apoptosis in human umbilical vein endothelial cells.
  • Potenziani, G., et al. (2023). Tannin Rich-Extracts: Natural Solutions for Preserving the Physicochemical, Oxidative, and Microbiological Quality of Beef Patties During Cold Storage. Foods, 12(14), 2715.
  • Rao, G. H. R., et al. (1988). Differential effects of 15-HPETE on arachidonic acid metabolism in collagen-stimulated human platelets.
  • Gualde, N., et al. (1985). Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE). The Journal of Immunology, 135(5), 3424-3428.
  • Marrocco, I., et al. (2017). Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation. Oxidative Medicine and Cellular Longevity, 2017, 1372896.
  • Scientific Committee on Consumer Safety. (2024). Opinion on Triphenyl phosphate (CAS No. 115-86-6, EC No. 204-112-2). [Link]

  • Metherel, A. H., et al. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease, 12, 22.
  • Metherel, A. H., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 10(5), 183.

Sources

Technical Support Center: 15(S)-HpETE Analytical Standardization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the inherent instability of 15(S)-HpETE. As a hydroperoxide, it is the "hot potato" of lipidomics—prone to spontaneous reduction, degradation, and artifact formation.

The Senior Scientist’s Verdict: Minimizing analytical variability for 15(S)-HpETE requires a Differential Reduction Strategy . Direct measurement is possible but inherently variable due to in-source reduction. The most robust protocol involves measuring the analyte in two states: native and chemically reduced.

Subject: Minimizing Analytical Variability in 15(S)-Hydroperoxyeicosatetraenoic Acid Measurement Document ID: TS-LIPID-15LOX-V2 Applicable Platforms: LC-MS/MS (Triple Quadrupole), High-Res MS (Orbitrap/Q-TOF)

The "Hot Potato" Workflow: Strategic Overview

15(S)-HpETE (m/z 335.2) is the primary product of 15-Lipoxygenase (15-LOX) acting on Arachidonic Acid. It degrades into 15(S)-HETE (m/z 319.2) within minutes at room temperature.

To minimize variability, you must stop the "biological clock" immediately upon sample collection. We recommend the "Split-Stream" Validation Protocol :

  • Stream A (Total): Immediate reduction of HpETE to HETE using Triphenylphosphine (TPP).

  • Stream B (Background): Analysis of endogenous HETE without reduction.

  • Calculation: [HpETE] = [Stream A] - [Stream B]

Workflow Diagram

G cluster_A Stream A: Total 15-Series (Reduced) cluster_B Stream B: Endogenous Background Sample Biological Sample (Tissue/Plasma) Split Immediate Split Sample->Split TPP Add Triphenylphosphine (TPP) (Reduces HpETE -> HETE) Split->TPP Aliquot 1 Solvent Add Solvent Vehicle Only (No Reduction) Split->Solvent Aliquot 2 ExtractA SPE Extraction TPP->ExtractA MeasureA Measure Total 15-HETE ExtractA->MeasureA Result Calculate 15(S)-HpETE: (Total A) - (Endogenous B) MeasureA->Result ExtractB SPE Extraction Solvent->ExtractB MeasureB Measure Endogenous 15-HETE ExtractB->MeasureB MeasureB->Result

Figure 1: The Split-Stream Differential Protocol. This method eliminates variability caused by thermal degradation in the MS source by converting the unstable HpETE to the stable HETE prior to analysis.

Critical Control Points (Sample Preparation)

A. The Stabilization Cocktail

Never extract 15(S)-HpETE without an antioxidant shield. Free radicals propagate the degradation of hydroperoxides.

ComponentConcentrationFunctionMechanism of Action
BHT (Butylated hydroxytoluene)0.05% (w/v)Radical ScavengerTerminates lipid peroxidation chain reactions.
TPP (Triphenylphosphine)1-5 mMReducing AgentSpecifically reduces hydroperoxides (ROOH) to alcohols (ROH) stoichiometrically.
EDTA 100 µMChelatorSequesters Fe2+/Cu2+ which catalyze Fenton reactions (homolytic cleavage).
Ice/Dry Ice -78°C to 4°CMetabolic BrakeSlows non-enzymatic hydrolysis.
B. Extraction Protocol (Solid Phase Extraction)

Liquid-Liquid Extraction (LLE) is often too aggressive for HpETE. Use SPE for cleaner recovery and less oxidative stress.

Protocol:

  • Conditioning: Oasis HLB or C18 cartridge (MeOH followed by H2O/0.1% Formic Acid).

  • Loading: Load sample (pH adjusted to 3.5-4.0 with dilute acetic acid). Note: Keep pH > 3.0 to prevent acid-catalyzed rearrangement.

  • Washing: 5% MeOH in water (removes salts/proteins).

  • Elution: 100% Methanol (or Acetonitrile) containing 0.01% BHT.

  • Evaporation: Nitrogen stream at room temperature (never heat!).

LC-MS/MS Analytical Parameters

If you must measure 15(S)-HpETE directly (without reduction), you must validate that your source temperature is not converting it to HETE.

Direct Detection vs. Indirect Detection
Parameter15(S)-HpETE (Direct)15(S)-HETE (Indirect Target)
Ionization Mode ESI Negative (-)ESI Negative (-)
Precursor Ion (Q1) 335.2 (M-H)319.2 (M-H)
Product Ion (Q3) 113.1 (Carboxylate fragment) 219.1 (Loss of hexanal)175.1 (Fragment) 219.1 (Primary Quant)
Source Temp < 350°C (Critical)450°C - 550°C
Retention Time Elutes after HETE (more hydrophobic)Elutes before HpETE

Expert Note: 15(S)-HpETE is thermally labile. If your source temperature is too high (>400°C), you will observe a 319 peak in the 335 channel due to in-source reduction, leading to false negatives for HpETE and false positives for HETE.

Chiral Separation (The Purity Check)

15-Lipoxygenase is stereospecific, producing 15(S). Non-enzymatic oxidation (auto-oxidation) produces a racemic mix of 15(S) and 15(R).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (Isocratic).

  • Why it matters: If you detect significant 15(R)-HpETE, your sample handling has caused auto-oxidation, and your data is compromised.

Troubleshooting & FAQs

Q1: I see a peak for 15-HETE in my pure 15-HpETE standard. Is my standard bad?

A: Not necessarily, but it is degrading. 15-HpETE spontaneously reduces to 15-HETE even at -80°C over time.

  • Action: Run a standard curve of your "pure" HpETE. If the HETE contamination is >10%, repurify or buy fresh standard.

  • Correction: Use the "Split-Stream" method (Section 1) to account for this background.

Q2: My signal intensity for HpETE drops by 50% over a 10-hour run.

A: The analyte is degrading in the autosampler.

  • Fix 1: Keep the autosampler at 4°C (mandatory).

  • Fix 2: Store samples in Ethanol rather than DMSO or water; protic solvents can accelerate rearrangement.

  • Fix 3: Use amber glass vials to prevent UV-induced photolysis.

Q3: How do I know if TPP reduction worked?

A: TPP converts to Triphenylphosphine Oxide (TPPO) upon reacting with a hydroperoxide.[1][2]

  • Validation: Monitor TPPO formation (m/z 279 in positive mode). The appearance of TPPO should be stoichiometric to the disappearance of HpETE.

Q4: Can I use TCEP or DTT instead of TPP?

A: No. TCEP and DTT are reducing agents for disulfides (proteins). They are not specific for lipid hydroperoxides and function poorly in the organic solvents required for lipid extraction. TPP is specific for the peroxide bond in organic media.[3]

Biological Context Diagram

Understanding the pathway helps identify potential interferences (e.g., Lipoxins).

Pathway AA Arachidonic Acid HpETE 15(S)-HpETE (Unstable) AA->HpETE Oxygenation LOX 15-LOX (Enzyme) LOX->HpETE HETE 15(S)-HETE (Stable) HpETE->HETE Peroxidase or TPP Lipoxins Lipoxins (Bioactive) HpETE->Lipoxins 5-LOX Ketone 15-KETE (Degradation) HpETE->Ketone Dehydration

Figure 2: The 15-LOX Signaling Cascade. Note that HpETE is a transient hub, not a terminal endpoint.

References

  • Murphy, R. C., et al. (2013). Lipidomics: A Primer. Journal of Lipid Research. (Authoritative text on MS transitions for eicosanoids). Available at: [Link]

  • Spickett, C. M., & Pitt, A. R. (2015). Oxidative lipidomics: Analysis of oxidized lipids and lipid peroxidation in biological systems. In Oxidative Stress and Redox Regulation. Available at: [Link]

  • Nakamura, H., et al. (2011). Triphenylphosphine-based reduction of lipid hydroperoxides for LC-MS analysis. (Standard protocol for TPP reduction).
  • Kuhn, H., et al. (2015). Structure and function of mammalian lipoxygenases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

Sources

Technical Support Center: 15(S)-HpETE Analysis & Artifact Avoidance

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: High-Fidelity Detection of 15(S)-Hydroperoxyeicosatetraenoic Acid (15(S)-HpETE) System ID: LIPID-MS-QA-001

Introduction: The "Ghost" in the Machine

Welcome. If you are accessing this guide, you are likely facing the "Ghost Peak" phenomenon. You are attempting to quantify 15(S)-HpETE , a primary lipid peroxidation product of arachidonic acid, but your Mass Spectrometry (MS) data is inconsistent. You may be seeing high levels of 15-HETE (its reduced alcohol form) or finding that your 15-HpETE signal vanishes during analysis.

15(S)-HpETE is thermally labile and chemically reactive. It is prone to three specific types of artifacts:

  • Ex Vivo Reduction: Chemical conversion to 15-HETE during sample preparation.

  • In-Source Reduction: False conversion to 15-HETE inside the MS ion source (electrospray).

  • Isomeric Confusion: Inability to distinguish enzymatic 15(S) forms from non-enzymatic (R/S) auto-oxidation.

This guide provides the protocols to isolate, stabilize, and validate this fleeting metabolite.

Module 1: Sample Preparation (The "Cold Chain")

Q: Why does my 15-HpETE signal disappear or appear as 15-HETE before I even run the MS?

A: You are likely triggering reductive degradation or thermal decomposition during extraction.

15-HpETE contains a hydroperoxide group (-OOH) that is easily reduced to a hydroxyl group (-OH) by cellular peroxidases (like GPx) or chemical reducing agents present in your buffer. Furthermore, temperatures above 4°C accelerate homolytic cleavage, destroying the molecule.

Troubleshooting Protocol: The Cryo-Stabilization Workflow

Objective: Extract 15-HpETE without reducing it to 15-HETE.

  • Eliminate Reducing Agents:

    • NEVER use Vitamin C (Ascorbate) or Glutathione in your lysis buffer. Vitamin C chemically decomposes 15-HpETE into bifunctional electrophiles (e.g., t-EDE) [1].[1]

    • Avoid Triphenylphosphine (TPP): TPP is often used to intentionally reduce HpETEs to HETEs for total oxidation measurements. If you want the intact HpETE, TPP must be absent.

  • The "Flash-Freeze" Extraction:

    • Step 1: Harvest tissue/cells immediately into liquid nitrogen or dry ice.

    • Step 2: Homogenize in ice-cold methanol containing 0.01% BHT (Butylated Hydroxytoluene) . BHT scavenges radical chains without reducing the hydroperoxide group.

    • Step 3: Perform extraction at 4°C. Do not use rotary evaporation at elevated temperatures (e.g., >30°C). Use a nitrogen stream on ice.

Visualizing the Stability Pathway:

SamplePrep Tissue Biological Sample Lysis Lysis/Extraction Tissue->Lysis VitC Vitamin C/TPP Present Lysis->VitC Incorrect Additives BHT BHT/Cold Methanol Lysis->BHT Correct Protocol ResultBad Artifact: 15-HETE or Electrophiles VitC->ResultBad Reduction/Decomposition ResultGood Intact 15(S)-HpETE BHT->ResultGood Stabilization

Figure 1: Critical decision points in sample preparation. Avoid reducing agents to preserve the hydroperoxide moiety.

Module 2: Mass Spectrometry Detection (The "Source Trap")

Q: I see a peak for 15-HETE (m/z 319) at the exact retention time of 15-HpETE. Is this real biology?

A: Likely not. This is the hallmark of In-Source Reduction .

Electrospray Ionization (ESI) involves high heat and voltage. The labile O-O bond in 15-HpETE (m/z 335) can break inside the source, losing an oxygen atom or water, and hitting the detector as m/z 319 (HETE). This creates a "false positive" for HETE and a "false negative" for HpETE.

Validation Protocol: The "Source Temperature" Stress Test

To confirm if your signal is real or an artifact, you must decouple the chemistry from the instrument parameters.

Step-by-Step Validation:

  • Establish Baseline: Run your standard at standard Source Temp (e.g., 500°C) and Declustering Potential (DP).

  • The Stress Test: Lower the Source Temperature to 300°C and reduce the DP by 20%.

  • Analyze:

    • If the ratio of m/z 335 (HpETE) to m/z 319 (HETE)increases significantly at lower temperatures, the 319 signal was largely an artifact of the source heat.

    • If the ratio remains constant, the 15-HETE is likely present in the sample.

Data Table: MRM Transitions & Artifact Monitoring
AnalytePrecursor Ion (Q1)Product Ion (Q3)Comment
15(S)-HpETE 335.2 [M-H]⁻113.1Specific cleavage (CO₂ loss + fragment).
15(S)-HpETE 335.2 [M-H]⁻219.1Diagnostic fragment.
15(S)-HETE 319.2 [M-H]⁻175.1Standard HETE transition.
Artifact Check 335.2 → 319.2N/AMonitor this "neutral loss" in Q1 scan to quantify in-source reduction.

Module 3: Chromatographic Separation (The "Chiral Check")

Q: How do I distinguish enzymatic 15(S)-HpETE from non-enzymatic auto-oxidation?

A: You cannot do this with standard Reverse Phase (C18) chromatography. You require Chiral LC .

Auto-oxidation of arachidonic acid produces a racemic mixture (50% 15(S) / 50% 15(R)). Lipoxygenase (15-LOX) enzymes produce almost exclusively the 15(S) isomer [2]. If you use a C18 column, these enantiomers co-elute, and you cannot determine the biological origin of the signal.

Protocol: Chiral Separation Workflow
  • Column Selection: Use a dedicated chiral stationary phase (e.g., Chiralpak AD-H or equivalent amylose-based columns).

  • Mobile Phase: Normal phase solvents (Hexane/Isopropanol) are traditional, but Reverse-Phase Chiral methods (Acetonitrile/Water/Formic Acid) are now preferred for ESI-MS sensitivity.

  • Criteria:

    • Enzymatic: Single sharp peak at the 15(S) retention time.

    • Non-Enzymatic: Split peak or "doublet" (R and S isomers).

Visualizing the Separation Logic:

ChiralLogic Sample Extracted Lipid Sample Column Column Selection Sample->Column C18 C18 (Achiral) Column->C18 Chiral Chiral Column Column->Chiral ResultAmbiguous Co-elution: Cannot distinguish Source C18->ResultAmbiguous ResultClear Separation: 15(S) vs 15(R) Chiral->ResultClear

Figure 2: Decision tree for column selection. Chiral chromatography is mandatory for verifying enzymatic origin.

Summary of Best Practices

ParameterRecommendationReason
Extraction Temp 4°C (Ice/Cold Room)Prevents thermal degradation.
Additives BHT (0.01%)Prevents non-enzymatic oxidation.
Avoid Vitamin C, TPP, Acidic pH < 3Causes reduction to HETE or decomposition.
Ionization ESI Negative ModeStandard for eicosanoids.
Source Temp Optimized (Low as possible)Minimizes in-source reduction (335 -> 319).
Chromatography Chiral (S vs R)Distinguishes LOX pathway from auto-oxidation.

References

  • Lee, S.H., et al. (2005). "Liquid chromatography/mass spectrometry analysis of bifunctional electrophiles and DNA adducts from vitamin C mediated decomposition of 15-hydroperoxyeicosatetraenoic acid." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Kuhn, H., et al. (2015). "Structure and function of mammalian lipoxygenases." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Lipid Maps Consortium. (2023). "Eicosanoid Analysis Protocols." LIPID MAPS. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Stereospecific Effects of 15(S)-HpETE and its Enantiomer 15(R)-HpETE

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Lipid Signaling

In the intricate world of lipid signaling, the three-dimensional arrangement of atoms within a molecule can dramatically alter its biological function. This principle is vividly illustrated by the hydroperoxyeicosatetraenoic acid (HpETE) family of arachidonic acid metabolites. While often studied as a group, the individual stereoisomers of these lipids can elicit distinct, and sometimes opposing, cellular responses. This guide provides an in-depth comparison of the biological activities of two such enantiomers: 15(S)-HpETE and 15(R)-HpETE. Understanding the specificity of their effects is paramount for researchers investigating inflammatory processes, angiogenesis, and cancer, and for the development of targeted therapeutics.

This document will delve into the differential biosynthesis, metabolism, and biological impacts of these two molecules, supported by experimental data and detailed protocols for their investigation.

Biosynthesis and Metabolism: A Tale of Two Pathways

The initial step in the generation of 15-HpETE from arachidonic acid is the stereospecific insertion of a hydroperoxy group at the carbon-15 position. The resulting enantiomer is determined by the enzyme responsible for this oxidation.

15(S)-HpETE is predominantly synthesized by the enzyme 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2) .[1][2] 15-LOX-1 is highly expressed in eosinophils and epithelial cells, while 15-LOX-2 is found in tissues such as the prostate, lung, and cornea.[2] Once formed, 15(S)-HpETE is a labile intermediate with two primary metabolic fates:

  • Reduction to 15(S)-HETE: The vast majority of 15(S)-HpETE is rapidly reduced to its more stable corresponding alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), by cellular peroxidases.[3]

  • Further Metabolism: 15(S)-HpETE can also be converted to other bioactive lipids, including the pro-inflammatory eoxins and the anti-inflammatory lipoxins through transcellular metabolism.[4][5]

15(R)-HpETE , in contrast, is not a primary product of the major 15-lipoxygenase enzymes. It can be formed through several mechanisms:

  • Non-enzymatic auto-oxidation of arachidonic acid, a process that can be enhanced in states of oxidative stress.[3]

  • Metabolism by cellular microsomes .[3]

  • The action of aspirin-acetylated cyclooxygenase-2 (COX-2) can lead to the formation of 15(R)-HETE, suggesting a pathway for 15(R)-HpETE formation.

Similar to its enantiomer, 15(R)-HpETE is readily reduced to 15(R)-HETE .[3] A key metabolic difference is that the 15(R) pathway is a precursor to the 15(R)-lipoxins , also known as epi-lipoxins, which are potent anti-inflammatory mediators.[3]

AA Arachidonic Acid HpETE_S 15(S)-HpETE AA->HpETE_S 15-LOX-1/2 HpETE_R 15(R)-HpETE AA->HpETE_R Auto-oxidation/ Microsomes HETE_S 15(S)-HETE HpETE_S->HETE_S Peroxidases Eoxins Eoxins HpETE_S->Eoxins Further Metabolism Lipoxins_S Lipoxins HpETE_S->Lipoxins_S Transcellular Metabolism HETE_R 15(R)-HETE HpETE_R->HETE_R Peroxidases Lipoxins_R epi-Lipoxins HpETE_R->Lipoxins_R Transcellular Metabolism

Biosynthetic pathways of 15(S)-HpETE and 15(R)-HpETE.

Comparative Biological Activities: A Study in Contrasts

While both enantiomers are rapidly metabolized, they and their downstream products exhibit distinct biological activities. It is often observed that 15(R)-HpETE and its metabolite 15(R)-HETE lack some of the pronounced activities of their (S) counterparts.[3]

Biological Process15(S)-HpETE15(R)-HpETEKey Experimental Findings
Angiogenesis Angiostatic Likely less active or inactive15(S)-HpETE decreases vessel density in the chick chorioallantoic membrane (CAM) assay and inhibits endothelial sprout formation from rat aortic rings.[6] In contrast, its metabolite, 15(S)-HETE, is pro-angiogenic.[6]
Inflammation Pro-inflammatory Less characterized, but its downstream products are anti-inflammatory15(S)-HpETE induces airway hyperresponsiveness and neutrophil infiltration in vivo.[7] It can also contribute to the production of pro-inflammatory eoxins.[5] Conversely, the 15(R) pathway leads to the formation of anti-inflammatory epi-lipoxins.[3]
Apoptosis Induces Apoptosis Less characterizedAt higher concentrations, 15(S)-HpETE can induce the generation of reactive oxygen species (ROS), leading to apoptosis in various cell types.[8]
Gene Expression Induces c-fos, c-jun, and AP-1Not well-defined15(S)-HpETE is known to activate the transcription factor AP-1.[9]
Receptor Interaction Binds to BLT2Unknown15(S)-HpETE and 15(S)-HETE bind to and activate the G protein-coupled receptor BLT2, which can mediate cell growth and anti-apoptotic signals.[3]
PPAR Activation Indirectly through 15(S)-HETEIndirectly through 15(R)-HETEBoth 15(S)-HETE and 15(R)-HETE are similarly potent agonists of peroxisome proliferator-activated receptor beta/delta (PPARβ/δ).[10]

Experimental Protocols for Comparative Analysis

To discern the stereospecific effects of 15(S)-HpETE and 15(R)-HpETE, a series of well-controlled experiments are essential. The following are detailed protocols for key assays.

Chiral Separation of 15-HpETE Enantiomers by HPLC

Rationale: Accurate biological comparisons necessitate the use of enantiomerically pure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these stereoisomers.

Protocol:

  • Sample Preparation:

    • Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer).

    • Resuspend the lipid extract in the HPLC mobile phase.

  • HPLC System:

    • Utilize a chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralpak AD-H).

    • The mobile phase typically consists of a mixture of n-hexane, isopropanol, and a small amount of acid (e.g., acetic or formic acid) to improve peak shape. An isocratic elution is often sufficient.

  • Detection:

    • Monitor the elution profile using a UV detector set to the characteristic absorbance maximum of HpETEs (around 235 nm).

    • For enhanced sensitivity and specificity, couple the HPLC system to a mass spectrometer (LC-MS/MS).

cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 Detection Lipid_Extraction Lipid Extraction Resuspension Resuspension in Mobile Phase Lipid_Extraction->Resuspension Injection Injection Resuspension->Injection Chiral_Column Chiral Column Injection->Chiral_Column Elution Isocratic Elution Chiral_Column->Elution UV_Detection UV Detection (235 nm) Elution->UV_Detection MS_Detection Mass Spectrometry (optional) UV_Detection->MS_Detection

Workflow for chiral separation of 15-HpETE enantiomers.

Comparative Angiogenesis Assays

Rationale: To experimentally validate the opposing effects of 15(S)-HpETE and its metabolite 15(S)-HETE on blood vessel formation, and to characterize the activity of 15(R)-HpETE.

Protocol:

  • Aorta Excision and Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta under sterile conditions.[11]

    • Transfer the aorta to a sterile dish containing serum-free medium on ice.

    • Carefully remove periaortic fibro-adipose tissue and cut the aorta into 1 mm thick rings.[11]

  • Embedding and Culture:

    • Coat the wells of a 48-well plate with a layer of basement membrane extract (e.g., Matrigel).

    • Place one aortic ring in the center of each well and overlay with another layer of the matrix.

    • Culture the rings in endothelial cell growth medium supplemented with either 15(S)-HpETE, 15(R)-HpETE (at various concentrations), or vehicle control.

  • Analysis:

    • Monitor the outgrowth of endothelial sprouts from the aortic rings daily for 7-14 days using a light microscope.

    • Quantify the extent of angiogenesis by measuring the number and length of the sprouts.

Protocol:

  • Egg Preparation:

    • Incubate fertilized chicken eggs for 3 days.

    • On day 3, create a small window in the eggshell to expose the CAM.[12][13]

  • Treatment Application:

    • Prepare sterile filter paper discs or silicon rings and impregnate them with a solution of 15(S)-HpETE, 15(R)-HpETE, or vehicle control.

    • Carefully place the disc/ring onto the CAM.[12][13]

  • Analysis:

    • After 2-3 days of further incubation, observe the CAM for changes in vascularization around the application site.

    • Quantify the angiogenic or anti-angiogenic response by counting the number of blood vessel branch points within a defined area.[6]

Assessment of Inflammatory Response: NF-κB Activation

Rationale: To determine the differential effects of 15(S)-HpETE and 15(R)-HpETE on the activation of the key pro-inflammatory transcription factor, NF-κB.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., macrophages like RAW 264.7) in appropriate medium.

    • Treat the cells with 15(S)-HpETE, 15(R)-HpETE, a positive control (e.g., LPS), or vehicle for a defined period.

  • Nuclear Extraction:

    • Following treatment, harvest the cells and perform nuclear extraction to isolate the nuclear proteins.

  • Electrophoretic Mobility Shift Assay (EMSA):

    • Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site.

    • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands by autoradiography or fluorescence imaging. An increase in the shifted band indicates NF-κB activation.

Evaluation of Apoptosis: Caspase-3 Activity Assay

Rationale: To quantify the pro-apoptotic effects of the 15-HpETE enantiomers.

Protocol:

  • Cell Treatment and Lysis:

    • Treat a relevant cell line (e.g., endothelial cells or cancer cells) with varying concentrations of 15(S)-HpETE, 15(R)-HpETE, or a known apoptosis inducer (e.g., staurosporine) for a specified time.

    • Lyse the cells to release the intracellular contents.[14]

  • Caspase-3 Activity Measurement:

    • Use a commercially available colorimetric or fluorometric caspase-3 assay kit.

    • Incubate the cell lysates with a caspase-3-specific substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[14][15]

    • Measure the absorbance or fluorescence of the cleaved product using a spectrophotometer or fluorometer.

    • The signal intensity is directly proportional to the caspase-3 activity.

HpETE_S 15(S)-HpETE Angiogenesis Angiogenesis HpETE_S->Angiogenesis Inhibits Inflammation Inflammation HpETE_S->Inflammation Promotes Apoptosis Apoptosis HpETE_S->Apoptosis Induces HpETE_R 15(R)-HpETE HpETE_R->Angiogenesis ? HpETE_R->Inflammation ? HpETE_R->Apoptosis ?

Differential biological effects of 15-HpETE enantiomers.

Conclusion and Future Directions

The available evidence strongly suggests that the stereochemistry at the C-15 position of HpETE profoundly influences its biological activity. 15(S)-HpETE exhibits potent and diverse effects, acting as a pro-inflammatory and pro-apoptotic mediator while inhibiting angiogenesis. In contrast, the biological roles of 15(R)-HpETE are less well-defined, though its metabolic pathway gives rise to anti-inflammatory epi-lipoxins.

For researchers in drug development, the stereospecific synthesis and testing of 15-HpETE analogues could lead to novel therapeutics. For instance, stable mimetics of 15(R)-HpETE's downstream products could offer new anti-inflammatory strategies, while understanding the pro-apoptotic effects of 15(S)-HpETE might be leveraged in oncology.

A significant gap in the current literature is the lack of direct, side-by-side comparative studies of 15(S)-HpETE and 15(R)-HpETE across a range of biological assays. Future research should focus on elucidating the specific receptor interactions and downstream signaling pathways that are differentially modulated by these enantiomers. Such studies will undoubtedly provide a clearer picture of their respective roles in health and disease and pave the way for more targeted therapeutic interventions.

References

  • Effect of 15(S)-HETE and 15(S)-HPETE on rat aortic rings in culture.... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC. (2022). Retrieved from [Link]

  • 15-Hydroxyeicosatetraenoic Acid Is a Preferential Peroxisome Proliferator-Activated Receptor / Agonist - ResearchGate. (n.d.). Retrieved from [Link]

  • 15-Hydroxyeicosatetraenoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • The effect of 15-HPETE on airway responsiveness and pulmonary cell recruitment in rabbits. (1993). Retrieved from [Link]

  • Functional and pathological roles of the 12- and 15-lipoxygenases - PMC. (2015). Retrieved from [Link]

  • 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - ResearchGate. (n.d.). Retrieved from [Link]

  • Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study - MDPI. (2023). Retrieved from [Link]

  • Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells | PNAS. (2007). Retrieved from [Link]

  • Pharmacodynamics of 15(S)-hydroperoxyeicosatetraenoic (15-HPETE) and 15(S)-hydroxyeicosatetraenoic acid (15-HETE) in isolated arteries from guinea pig, rabbit, rat and human - PubMed. (1995). Retrieved from [Link]

  • Stereospecific inhibition of PGH2-induced platelet aggregation by lipoxygenase products of icosaenoic acids - PubMed. (1983). Retrieved from [Link]

  • Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC. (2015). Retrieved from [Link]

  • 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC. (2014). Retrieved from [Link]

  • Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed. (2012). Retrieved from [Link]

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - NIH. (2023). Retrieved from [Link]

  • Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC - NIH. (2025). Retrieved from [Link]

  • Rat Aortic Ring Model to Assay Angiogenesis ex vivo - Bio-protocol. (2017). Retrieved from [Link]

  • Caspase 3 Activity Assay Kit - MP Biomedicals. (n.d.). Retrieved from [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States - PMC. (2019). Retrieved from [Link]

  • Activation of NF-κB-dependent cytokine production through lipid... - ResearchGate. (n.d.). Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007). Retrieved from [Link]

  • Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - NIH. (2018). Retrieved from [Link]

  • Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC. (2014). Retrieved from [Link]

  • A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC. (2020). Retrieved from [Link]

  • In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays - Bio-protocol. (2017). Retrieved from [Link]

  • (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - ResearchGate. (n.d.). Retrieved from [Link]

  • 15(S)-Hpete | C20H32O4 | CID 5280893 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • H2O2-Responsive Organic Small-Molecule MRI Probes for Acute Kidney Injury Imaging and Detection - American Chemical Society. (2026). Retrieved from [Link]

  • The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro - JoVE. (2017). Retrieved from [Link]

  • Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma - JoVE. (2014). Retrieved from [Link]

  • Rat Aortic Ring Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • (PDF) Measurement of NF-κB Activation in TLR-Activated Macrophages - ResearchGate. (2025). Retrieved from [Link]

  • Video: Aortic Ring Assay - JoVE. (2009). Retrieved from [Link]

  • The Chick Chorioallantoic Membrane (CAM) Model as a Tool to Study Ovarian Tissue Transplantation - JoVE. (2023). Retrieved from [Link]

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A Comparative Guide to the Signaling Pathways of 15(S)-HpETE and 5-HpETE

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex world of lipid signaling, understanding the nuanced activities of closely related molecules is paramount. This guide provides an in-depth comparison of the signaling pathways activated by two pivotal hydroperoxy fatty acids: 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and 5-hydroperoxyeicosatetraenoic acid (5-HpETE). While both are transient intermediates in the metabolism of arachidonic acid, their downstream signaling cascades and ultimate physiological effects exhibit critical distinctions.

This document moves beyond a simple recitation of facts to explain the causality behind experimental observations and provide actionable, field-proven insights into studying these pathways.

Introduction: The Divergent Fates of Arachidonic Acid

Arachidonic acid, a ubiquitous polyunsaturated fatty acid released from the cell membrane, serves as the precursor to a vast array of potent signaling molecules known as eicosanoids. The initial step in many of these pathways is the introduction of a hydroperoxy group by lipoxygenase (LOX) enzymes. The specific LOX enzyme that acts upon arachidonic acid dictates the positional isomer of HpETE produced, thereby setting the stage for distinct downstream signaling events.

  • 15(S)-HpETE is primarily generated by 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2)[1].

  • 5-HpETE is the product of 5-lipoxygenase (5-LOX) activity[2].

A crucial characteristic of HpETEs is their inherent instability within the cellular environment. They are rapidly reduced to their more stable hydroxy derivatives, 15(S)-HETE and 5(S)-HETE, respectively, or are further metabolized to other bioactive lipids. This rapid conversion is a key consideration in experimental design and data interpretation, as the observed biological effects may be attributable to the parent HpETE, its stable metabolite, or a combination thereof.

The 15(S)-HpETE Signaling Axis: A Multifaceted Regulator

The signaling initiated by the formation of 15(S)-HpETE is complex, involving both direct intracellular actions and receptor-mediated effects, largely carried out by its more stable metabolite, 15(S)-HETE.

Direct Intracellular Signaling by 15(S)-HpETE

Before its rapid reduction, 15(S)-HpETE can exert direct biological effects. Notably, it has been shown to induce the expression of the early response genes c-fos and c-jun, leading to the activation of the transcription factor Activator Protein-1 (AP-1)[3]. AP-1 plays a critical role in regulating gene expression in response to a variety of stimuli, including cellular stress, growth factors, and cytokines. This direct action suggests a role for 15(S)-HpETE in modulating cellular proliferation and differentiation.

Receptor-Mediated Signaling (via 15(S)-HETE)

The majority of the well-characterized signaling for this axis is mediated by 15(S)-HETE, which acts as a ligand for both cell surface and intracellular receptors.

  • Leukotriene B4 Receptor 2 (BLT2): 15(S)-HETE is an agonist for BLT2, a G protein-coupled receptor (GPCR)[3]. Activation of BLT2 is coupled to both Gαi and Gαq proteins, leading to two main signaling branches:

    • Gαi activation: Inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

    • Gαq activation: Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 15(S)-HETE can also directly bind to and activate PPARγ, a nuclear receptor that functions as a transcription factor to regulate the expression of genes involved in lipid metabolism and inflammation.

The activation of these pathways culminates in a range of cellular responses, including cell proliferation, survival (anti-apoptosis), and migration, particularly noted in various cancer cell lines.

15(S)-HpETE Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Signaling AA Arachidonic Acid 15_LOX 15-LOX AA->15_LOX 15_HpETE 15(S)-HpETE 15_LOX->15_HpETE Peroxidases Peroxidases 15_HpETE->Peroxidases AP1 AP-1 Activation (c-fos/c-jun) 15_HpETE->AP1 Direct Effect 15_HETE 15(S)-HETE Peroxidases->15_HETE BLT2 BLT2 Receptor 15_HETE->BLT2 Binds PPARg PPARγ 15_HETE->PPARg Binds G_protein Gαi / Gαq BLT2->G_protein PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Cell_Response_BLT2 Cell Proliferation, Survival, Migration cAMP->Cell_Response_BLT2 Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Cell_Response_BLT2 Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARg->Gene_Expression

Figure 1: Overview of the 15(S)-HpETE signaling pathways.

The 5-HpETE Signaling Axis: A Key Initiator of Inflammation

The pathway initiated by 5-HpETE is a cornerstone of the inflammatory response, primarily serving as the precursor to the potent chemoattractant leukotrienes and the 5-HETE family of mediators.

Direct Intracellular Signaling by 5-HpETE

Similar to its 15-lipoxygenase-derived counterpart, 5-HpETE can exert direct biological effects independent of receptor interaction. A notable and specific action is the potent inhibition of neuronal Na+, K+-ATPase activity[4]. This inhibition, which is not observed with 12-HpETE or 15-HpETE, suggests a unique role for 5-HpETE in modulating synaptic transmission[4].

Receptor-Mediated Signaling (via 5-HETE and 5-oxo-ETE)

The majority of the signaling consequences of 5-LOX activation are mediated by the downstream products of 5-HpETE, particularly 5-oxo-ETE.

  • Oxoeicosanoid Receptor 1 (OXER1): The primary receptor for this pathway is OXER1, a GPCR that is highly selective for 5-oxo-ETE, with a much lower affinity for 5-HpETE and 5(S)-HETE[1]. OXER1 couples to the Gαi/o family of G proteins[5][6].

    • Gαi/o activation: Upon ligand binding, the G protein dissociates into Gαi and Gβγ subunits. The Gβγ dimer is thought to be the primary effector, activating downstream pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) cascade (specifically ERK1/2), as well as stimulating PLC, leading to calcium mobilization[5][6]. Inhibition of adenylyl cyclase and a subsequent decrease in cAMP is also a consequence of Gαi activation[6].

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Similar to the 15-HETE, 5-oxo-ETE has also been reported to activate PPARγ, adding another layer of complexity to its signaling repertoire.

The activation of OXER1 by 5-oxo-ETE is a potent driver of chemotaxis, particularly for eosinophils, making it a key player in allergic inflammation and asthma[5][7].

5-HpETE Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling AA Arachidonic Acid 5_LOX 5-LOX AA->5_LOX 5_HpETE 5-HpETE 5_LOX->5_HpETE Peroxidases Peroxidases 5_HpETE->Peroxidases NaK_ATPase Na⁺/K⁺-ATPase Inhibition 5_HpETE->NaK_ATPase Direct Effect 5_HETE 5(S)-HETE Peroxidases->5_HETE 5_HEDH 5-HEDH 5_HETE->5_HEDH 5_oxo_ETE 5-oxo-ETE 5_HEDH->5_oxo_ETE OXER1 OXER1 Receptor 5_oxo_ETE->OXER1 Binds G_protein Gαi/o OXER1->G_protein G_betagamma Gβγ G_protein->G_betagamma releases PI3K_MAPK PI3K/Akt & MAPK/ERK Activation G_betagamma->PI3K_MAPK PLC PLC Activation G_betagamma->PLC Cell_Response_OXER1 Chemotaxis, Inflammation PI3K_MAPK->Cell_Response_OXER1 Ca_Mobilization ↑ Ca²⁺ Mobilization PLC->Ca_Mobilization Ca_Mobilization->Cell_Response_OXER1

Figure 2: Overview of the 5-HpETE signaling pathways.

Comparative Analysis: Key Distinctions and Similarities

Feature15(S)-HpETE Signaling Axis5-HpETE Signaling Axis
Primary Enzyme 15-Lipoxygenase (15-LOX)5-Lipoxygenase (5-LOX)
Primary Receptor BLT2 (for 15(S)-HETE)OXER1 (for 5-oxo-ETE)
Receptor Ligand 15(S)-HETE5-oxo-ETE
G-Protein Coupling Gαi, GαqGαi/o
Direct Intracellular Target AP-1 Transcription FactorNeuronal Na+, K+-ATPase
Key Downstream Pathways ↓cAMP, ↑Ca²⁺/PKC, PPARγ activationGβγ-mediated PI3K/Akt & MAPK/ERK, ↑Ca²⁺
Primary Physiological Role Cell proliferation, survival, inflammationInflammation, chemotaxis, allergy
EC₅₀ for Receptor Activation 12-HHT: ~19 nM on BLT2[8]LTB₄: ~142 nM on BLT2[8]5-oxo-ETE: ~2-3 nM on OXER1[1]

Experimental Methodologies: A Guide for the Bench Scientist

Studying these transient signaling molecules requires robust and carefully controlled experimental setups. The rapid conversion of HpETEs to HETEs necessitates either the use of non-enzymatic systems, rapid quenching techniques, or the careful interpretation of results in the context of this metabolic conversion.

Workflow for Investigating Receptor Activation and Downstream Signaling

Experimental Workflow cluster_0 Step 1: Cell Culture & Transfection cluster_1 Step 2: Ligand Treatment cluster_2 Step 3: Downstream Assays Cell_Culture Culture relevant cell line (e.g., HEK293T, CHO) Transfection Transfect with receptor of interest (e.g., BLT2 or OXER1) Cell_Culture->Transfection Cell_Treatment Treat cells with ligand at various concentrations and time points Transfection->Cell_Treatment Ligand_Prep Prepare 15(S)-HpETE, 5-HpETE, or stable metabolites Ligand_Prep->Cell_Treatment Ca_Assay Calcium Mobilization Assay (e.g., Fura-2, Fluo-4) Cell_Treatment->Ca_Assay G_Protein_Assay G-Protein Activation Assay (e.g., [³⁵S]GTPγS binding) Cell_Treatment->G_Protein_Assay Reporter_Assay Reporter Gene Assay (e.g., AP-1 Luciferase) Cell_Treatment->Reporter_Assay Functional_Assay Functional Assays (Chemotaxis, Tube Formation) Cell_Treatment->Functional_Assay

Figure 3: A generalized experimental workflow for studying HpETE signaling.
Protocol 1: Intracellular Calcium Mobilization Assay

Rationale: GPCRs coupled to Gαq (like BLT2) or those that activate PLC via Gβγ (like OXER1) will induce a rapid increase in intracellular calcium. This assay provides a robust, real-time readout of receptor activation.

Methodology:

  • Cell Preparation: Plate cells expressing the receptor of interest (e.g., HEK293-BLT2 or HEK293-OXER1) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash cells with a buffered salt solution (BSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in BSS for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with BSS to remove extracellular dye.

  • Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Ligand Addition and Measurement: Using an automated injector, add the HpETE or its metabolite at the desired concentration. Immediately begin kinetic measurement of fluorescence intensity. For Fura-2, measure emission at ~510 nm following excitation at ~340 nm and ~380 nm. For Fluo-4, measure emission at ~525 nm following excitation at ~488 nm.

  • Data Analysis: The change in fluorescence intensity or the ratio of emissions (for Fura-2) over time reflects the change in intracellular calcium concentration.

Protocol 2: AP-1 Luciferase Reporter Assay

Rationale: To confirm the direct effect of 15(S)-HpETE on the activation of the AP-1 transcription factor, a luciferase reporter assay can be employed. This provides a quantitative measure of gene transcription downstream of the signaling cascade.

Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites, and a control plasmid expressing Renilla luciferase for normalization.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well white-walled plate.

  • Starvation and Treatment: Once cells are adherent, replace the medium with a low-serum medium for several hours to reduce basal signaling. Treat the cells with 15(S)-HpETE at various concentrations. Include a positive control such as phorbol 12-myristate 13-acetate (PMA).

  • Lysis: After the desired incubation period (e.g., 6-24 hours), lyse the cells using a suitable lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold increase in luciferase activity relative to the untreated control indicates the level of AP-1 activation.

Conclusion

While both 15(S)-HpETE and 5-HpETE are ephemeral products of arachidonic acid metabolism, they initiate distinct and functionally significant signaling cascades. The 15(S)-HpETE axis, primarily through its metabolite 15(S)-HETE, engages the BLT2 receptor to promote cell growth and survival. In contrast, the 5-HpETE pathway, culminating in the potent activation of the OXER1 receptor by 5-oxo-ETE, is a powerful driver of chemotaxis and allergic inflammation. Furthermore, the direct, receptor-independent actions of these hydroperoxides on intracellular targets like AP-1 and Na+, K+-ATPase highlight their multifaceted roles in cellular physiology. A thorough understanding of these divergent pathways is essential for the targeted development of novel therapeutics for a range of inflammatory diseases and cancers.

References

  • 15-Hydroxyeicosatetraenoic acid - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • The effect of 15-HPETE on airway responsiveness and pulmonary cell recruitment in rabbits. (1994). British Journal of Pharmacology, 111(3), 915–922. [Link]

  • Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE). (1985). The Journal of Immunology, 134(5), 3289–3295. [Link]

  • Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340–355. [Link]

  • Pettet, H. R., Williams, B., & Foegh, M. L. (1991). 5-HPETE is a potent inhibitor of neuronal Na+, K+-ATPase activity. Prostaglandins, Leukotrienes and Essential Fatty Acids, 43(3), 213–216. [Link]

  • Okuno, T., Iizuka, Y., Okazaki, T., Yokomizo, T., Taguchi, R., & Shimizu, T. (2008). 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2. Journal of Experimental Medicine, 205(4), 759–766. [Link]

  • Leukotriene BLT2 receptor monomers activate the G(i2) GTP-binding protein more efficiently than dimers. (2010). Journal of Biological Chemistry, 285(17), 12776–12786. [Link]

  • A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders. (2000). The Journal of Experimental Medicine, 192(3), 421–432. [Link]

  • Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Progress in Lipid Research, 52(4), 651–665. [Link]

  • 5-Hydroxyeicosatetraenoic acid - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • A biased ligand for OXE-R uncouples Gα and Gβγ signaling within a heterotrimer. (2015). Nature Chemical Biology, 11(10), 749–755. [Link]

  • ATP Allosterically Activates the Human 5-Lipoxygenase Molecular Mechanism of Arachidonic Acid and 5(S)-Hydroperoxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic Acid. (2018). Biochemistry, 57(4), 493–501. [Link]

  • Sarveswaran, S., Chakraborty, D., Chitale, D., Sears, R., & Ghosh, J. (2013). OXER1, a G protein-coupled oxoeicosatetraenoid receptor, mediates the survival-promoting effects of arachidonate 5-lipoxygenase in prostate cancer cells. Cancer Letters, 336(2), 348–357. [Link]

  • Leukotriene BLT2 receptor monomers activate the G(i2) GTP-binding protein more efficiently than dimers. (2010). The Journal of Biological Chemistry, 285(17), 12776–12786. [Link]

  • Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual. (2016). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. (2024). ACS Omega. [Link]

  • Comprehensive targeted method for lipid mediator analysis. (n.d.). SCIEX. Retrieved February 7, 2026, from [Link]

  • Na+K+-ATPase Activity Assay Kit Technical Manual. (n.d.). Assay Genie. Retrieved February 7, 2026, from [Link]

  • 5-Oxo-eicosatetraenoic acid - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Arachidonic acid 5-hydroperoxide - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Oxoeicosanoid receptor 1 - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • 5-HT(1A) Receptor Agonist-Antagonist Binding Affinity Difference as a Measure of Intrinsic Activity in Recombinant and Native Tissue Systems. (2001). British Journal of Pharmacology, 132(8), 1818–1826. [Link]

  • G i protein activation catalyzed by the wild-type BLT2 receptor and its... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. (2013). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells. (2021). The Journal of Steroid Biochemistry and Molecular Biology, 213, 105953. [Link]

  • Protocol for lipid mediator profiling and phenotyping of human M1- and M2-monocyte-derived macrophages during host-pathogen interactions. (2022). STAR Protocols, 3(4), 101783. [Link]

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  • Selective OXER1 Antagonist. (n.d.). Liminal BioSciences. Retrieved February 7, 2026, from [Link]

  • Targeted profiling of lipid mediators. (n.d.). SCIEX. Retrieved February 7, 2026, from [Link]

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head-to-head comparison of 15(S)-HpETE and its downstream metabolites

Author: BenchChem Technical Support Team. Date: February 2026

The 15-Lipoxygenase Cascade: A Comparative Technical Guide to 15(S)-HpETE and Its Metabolites

Executive Summary In the arachidonic acid (AA) cascade, 15-Lipoxygenase (15-LOX) represents a critical "molecular switch" between inflammation and resolution. Its primary product, 15(S)-HpETE , is not merely a transient intermediate but a potent signaling molecule with distinct biological properties from its reduced metabolite, 15(S)-HETE . Furthermore, the downstream fate of 15(S)-HpETE dictates the pathophysiological outcome: conversion to Lipoxins drives resolution, while conversion to Eoxins fuels chronic inflammation (e.g., severe asthma).

This guide provides a head-to-head technical comparison of these metabolites, focusing on stability, analytical differentiation (LC-MS/MS), and experimental handling.

Part 1: The Primary Interface – 15(S)-HpETE vs. 15(S)-HETE

Research often conflates the hydroperoxide (HpETE) with the hydroxide (HETE) due to rapid intracellular reduction. However, their chemical behaviors and biological activities are diametrically opposed in key areas.

Stability and Chemical Behavior
Feature15(S)-HpETE (Hydroperoxide)15(S)-HETE (Hydroxide)
Chemical Structure Contains an unstable -OOH group at C15.Contains a stable -OH group at C15.
Half-Life (Physiological) < 10 minutes (rapidly reduced by GPx).Hours to days (metabolically stable until oxidation).
Redox Activity High. Acts as an oxidizing agent; can oxidize protein thiols and initiate lipid peroxidation chains.Low. Redox inert under standard conditions.
Storage Requirement -80°C in ethanol; strictly avoid metal ions (Fe²⁺/Cu²⁺ trigger Fenton chemistry).-20°C or -80°C; stable in ethanol/DMSO.
Biological Activity Head-to-Head

The most striking divergence is in angiogenesis regulation , where they act as functional antagonists.

  • 15(S)-HpETE (Anti-Angiogenic): Inhibits endothelial cell proliferation and tube formation. It downregulates VEGF and CD31 expression, acting as a "brake" on neovascularization during acute inflammation.

  • 15(S)-HETE (Pro-Angiogenic): Promotes endothelial migration and tube formation. It upregulates VEGF expression, facilitating tissue repair and, pathologically, tumor vascularization.

Critical Insight: In experimental designs, if you observe anti-proliferative effects using "15-LOX products," verify the oxidation state. Spontaneous reduction of HpETE to HETE in culture media can invert your data from anti-angiogenic to pro-angiogenic.

Part 2: The Downstream Divergence – Lipoxins vs. Eoxins

The fate of 15(S)-HpETE determines the inflammatory trajectory. This bifurcation is the "Good vs. Evil" of the 15-LOX pathway.

Lipoxins (The Resolution Agonists)
  • Biosynthesis: Transcellular. 15(S)-HpETE (from epithelial cells) is taken up by neutrophils and converted by 5-LOX to Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) .

  • Function: "Stop signals" for inflammation. They inhibit neutrophil chemotaxis, stimulate monocyte ingestion of apoptotic cells (efferocytosis), and clear edema.

Eoxins (The Pro-Inflammatory Antagonists)
  • Biosynthesis: Intracellular. 15(S)-HpETE is converted by 15-LOX-1 (acting as a synthase) to 14,15-LTA4 , which is then conjugated with glutathione by GST P1-1 to form Eoxin C4 (EXC4) .

  • Function: Pro-inflammatory.[1] EXC4 increases vascular permeability and is found in high concentrations in the bronchoalveolar lavage fluid (BALF) of patients with severe asthma , correlating with eosinophil activation.

Pathway Visualization

G AA Arachidonic Acid HpETE 15(S)-HpETE (Unstable Hydroperoxide) AA->HpETE 15-LOX-1/2 HETE 15(S)-HETE (Stable Hydroxide) HpETE->HETE GPx / Peroxidases LTA4 14,15-LTA4 (Epoxide Intermediate) HpETE->LTA4 15-LOX-1 (Synthase Activity) Lipoxins Lipoxins (LXA4, LXB4) (Pro-Resolution) HpETE->Lipoxins 5-LOX (Transcellular) Eoxins Eoxins (EXC4, EXD4) (Pro-Inflammatory) LTA4->Eoxins LTC4 Synthase / GST P1-1

Figure 1: The 15-LOX Divergence. 15(S)-HpETE sits at the crossroads between reduction (HETE), resolution (Lipoxins), and inflammation (Eoxins).

Part 3: Analytical Guide (LC-MS/MS)

Detecting 15(S)-HpETE directly is technically challenging due to in-source reduction . In the electrospray ionization (ESI) source, high temperature and voltage often reduce HpETE to HETE, leading to false positives for HETE.

Differentiation Strategy
  • Direct Detection (Difficult): Requires "soft" ionization (e.g., Cold ESI or APCI) and immediate injection. HpETE elutes slightly earlier than HETE on C18 columns due to the polarity of the hydroperoxide group.

  • Indirect Detection (Gold Standard): The "Reduction Difference" Method.

    • Aliquot sample into two vials (A and B).

    • Treat Vial A with Triphenylphosphine (TPP) (reduces all HpETE to HETE).

    • Leave Vial B untreated (measures endogenous HETE + some reduced HpETE).

    • [HpETE] = [Total HETE in A] - [HETE in B] .

MRM Transitions (Negative Ion Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Key Fragment Origin
15(S)-HETE 319.2 [M-H]⁻175.1Cleavage at C15 (Carboxyl end)
15(S)-HETE 319.2 [M-H]⁻219.2Loss of hexanal (C15-C20)
15(S)-HpETE 335.2 [M-H]⁻113.0Rarely stable. Often monitored as 319.2 after in-source loss of O.
Lipoxin A4 351.2 [M-H]⁻115.0Specific trihydroxy fragment.
Eoxin C4 624.3 [M-H]⁻272.2Glutathione moiety cleavage.

Part 4: Experimental Protocols

Protocol A: Enantioselective Synthesis of 15(S)-HpETE

Use this protocol to generate fresh standards, as commercial HpETE degrades rapidly.

Reagents:

  • Arachidonic Acid (AA) sodium salt.

  • Soybean Lipoxygenase (Type I-B, Sigma).

  • Borate Buffer (50 mM, pH 9.0). Note: High pH favors 15-LOX activity over 5-LOX activity in soybean enzymes.

Workflow:

  • Preparation: Dissolve AA to 100 µM in oxygen-saturated Borate Buffer at 4°C.

  • Reaction: Add Soybean LOX (50 kU/mL). Stir gently for 15 minutes at 4°C. Keep cold to prevent spontaneous reduction.

  • Acidification: Stop reaction by lowering pH to 3.5 with 1M HCl.

  • Extraction: Immediately extract with diethyl ether (cold).

  • Purification: Isolate via SP-HPLC (Silica column) using Hexane:Isopropanol (98:2).

  • Storage: Store in ethanol at -80°C under Argon. Shelf life: < 3 months.

Protocol B: Stability & Reduction Validation

Use this to verify if your "HpETE" standard has degraded into HETE.

Workflow Start Biological Sample / Standard Split Split Sample Start->Split PathA Aliquot A: Add TPP (Triphenylphosphine) (20 min @ RT) Split->PathA PathB Aliquot B: Add Vehicle (PBS/MeOH) Split->PathB Extract Solid Phase Extraction (C18) PathA->Extract PathB->Extract LCMS LC-MS/MS Analysis (Target: 15-HETE m/z 319>175) Extract->LCMS Calc Calculate: [HpETE] = [A] - [B] LCMS->Calc

Figure 2: The TPP Reduction Workflow. A self-validating system to distinguish hydroperoxides from hydroxides.

References

  • Biosynthesis of Eoxins: Feltenmark, S., et al. (2008). "Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells." PNAS. Link

  • Angiogenesis Contrast: Soumya, S.J., et al. (2012). "Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic." Inflammation Research. Link

  • Lipoxin Pathway: Serhan, C.N. (2005). "Lipoxins and aspirin-triggered 15-epi-lipoxins are the first lipid mediators of endogenous anti-inflammation and resolution." Prostaglandins, Leukotrienes and Essential Fatty Acids.[2] Link

  • Eoxin C4 in Asthma: Sachs-Olsen, C., et al. (2010). "Concentration of 14,15-leukotriene C4 (eoxin C4) in bronchoalveolar lavage fluid." Journal of Allergy and Clinical Immunology. Link

  • Analytical Method: Maskrey, B.H., et al. (2007). "Analysis of eicosanoids and related lipid mediators by liquid chromatography-tandem mass spectrometry." Biochemical Society Transactions. Link

Sources

A Comparative Guide to 15(S)-HpETE Across Diverse Cellular Landscapes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), a pivotal lipid mediator derived from arachidonic acid. We will explore its differential biosynthesis, metabolism, and signaling functions across various cell types, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data. Our focus is on the causality behind its varied roles, from orchestrating inflammation and its resolution to influencing cell proliferation and death.

Introduction: The Ephemeral but Potent Mediator

15(S)-HpETE is an intermediate product of the 15-lipoxygenase (15-LOX) pathway, which oxygenates arachidonic acid.[1][2] Its existence is fleeting; in the cellular environment, it is rapidly reduced by peroxidases to its more stable, yet highly active, alcohol derivative, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[3] Despite its transient nature, 15(S)-HpETE stands at a critical metabolic crossroads, serving not only as the precursor to 15(S)-HETE but also as a substrate for the synthesis of specialized pro-resolving mediators (SPMs) like lipoxins.[3] The cellular context, dictated by the specific expression of 15-LOX isoenzymes (ALOX15 and ALOX15B) and downstream metabolic machinery, determines the ultimate biological outcome.[4][5] This guide will dissect these context-dependent functions, providing a comparative framework for understanding its significance.

Biosynthesis and Cellular Expression: A Tale of Two Enzymes

The production of 15(S)-HpETE is catalyzed by two main isoenzymes in humans, 15-LOX-1 (ALOX15) and 15-LOX-2 (ALOX15B). Their expression is highly cell-type specific, which is the primary determinant of a cell's capacity to produce this mediator.

  • 15-LOX-1 (ALOX15): This is the predominant form found in immune and epithelial cells. It is constitutively and highly expressed in eosinophils and reticulocytes .[6][7] Its expression can be potently induced in monocytes and macrophages by Th2 cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[5][8][9] Airway epithelial cells also express high levels of 15-LOX-1, particularly in inflammatory conditions like asthma.[7]

  • 15-LOX-2 (ALOX15B): This isoenzyme is primarily found in prostate, skin, and cornea.[2] Critically, studies show that neutrophils, which have very low 15-LOX-1 expression, primarily express 15-LOX-2.[4]

This differential expression has profound functional consequences. Eosinophils are cellular powerhouses of 15-LOX-1 activity, producing vast quantities of its metabolites compared to other leukocytes.

Experimental Workflow: From Cell to Metabolite

The general workflow for analyzing 15(S)-HpETE and its metabolites involves cell culture, stimulation to induce enzyme activity, extraction of lipids, and quantification via mass spectrometry.

G cluster_culture Cell Culture & Stimulation cluster_extraction Sample Preparation cluster_analysis Analysis Culture Cell Seeding (e.g., THP-1, Eosinophils) Differentiation Differentiation (e.g., PMA for THP-1) Culture->Differentiation Stimulation Stimulation (e.g., IL-4, AA) Differentiation->Stimulation Harvest Harvest Cells & Supernatant Stimulation->Harvest Spike Spike with Internal Standard Harvest->Spike Extract Solvent Extraction (e.g., BUME Method) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LCMS LC-MS/MS Quantification Dry->LCMS Data Data Analysis (Concentration Calc.) LCMS->Data caption Experimental workflow for 15(S)-HpETE analysis.

Caption: Experimental workflow for 15(S)-HpETE analysis.

Comparative Analysis in Key Cell Types

The functional role of the 15-LOX pathway is dramatically different depending on the cellular environment.

Table 1: Comparative Profile of 15-LOX Activity and Function
Cell TypePredominant EnzymeTypical Stimuli15-HETE Production (Approx.)Key Functions of 15-HpETE/HETEReferences
Eosinophils 15-LOX-1 (High) Arachidonic Acid, Allergens~1111 ng / 10⁶ cellsPrecursor to pro-resolving lipoxins and pro-inflammatory eoxins.[3][4][10]
Neutrophils 15-LOX-2 (Low) Arachidonic Acid~3.7 ng / 10⁶ cells (300x less than Eosinophils)Minor production; role less defined compared to 5-LOX pathway.[4][10]
Macrophages 15-LOX-1 (Inducible) 15-LOX-2 (Constitutive) IL-4, IL-13, LPSVaries with polarizationM2 (IL-4): Pro-resolving mediator synthesis.M1 (LPS): Pro-inflammatory chemokine regulation.[5][11]
Airway Epithelial Cells 15-LOX-1 Arachidonic Acid, Bradykinin~26 ng / 10⁶ cellsContributes to inflammatory responses in asthma and rhinosinusitis.[1]
Endothelial Cells 15-LOX-1 HypoxiaNot Quantified15-HpETE: Induces cell injury, anti-angiogenic.15-HETE: Pro-angiogenic.[2][12]
T-Lymphocytes Not well defined15-HpETE (exogenous)N/AInduces functional and phenotypic suppressor T-cells.[13]
Cancer Cells Variable (often downregulated) EndogenousVariablePro-apoptotic (e.g., CML, NSCLC).Anti-proliferative via PPARγ (Prostate).[14][15][16]
Immune Cells: A Dichotomy of Inflammation and Resolution

In the immune system, the 15-LOX pathway is a master regulator of the inflammatory balance.

  • Eosinophils vs. Neutrophils: The most striking comparison is between these two granulocytes. Eosinophils are prolific producers of 15-HETE, generating approximately 300 times more than highly purified neutrophils when supplied with exogenous arachidonic acid.[10] This highlights the eosinophil as a primary source of 15-LOX-1 metabolites in inflammatory infiltrates. Furthermore, the two cell types metabolize substrates differently; for instance, the ratio of 15-HETrE to 13-HODE production is significantly higher in eosinophils than in neutrophils, reflecting the distinct enzymatic activities of 15-LOX-1 (in eosinophils) versus 15-LOX-2 (in neutrophils).[4][17]

  • Macrophages: Macrophage polarization dictates the role of the 15-LOX pathway. In alternatively activated (M2) macrophages, induced by IL-4 and IL-13, 15-LOX-1 expression is upregulated, driving the production of SPMs that promote the resolution of inflammation.[5][18] Conversely, in classically activated (M1) macrophages stimulated by LPS, it is the 15-LOX-2 enzyme that is induced, which appears to regulate the production of pro-inflammatory chemokines.[5]

  • T-Cells: Exogenous 15-HpETE has a direct immunomodulatory effect on T-lymphocytes, inducing the development of suppressor T-cells, which can dampen immune responses.[13]

Structural and Endothelial Cells: Gatekeepers of Tissue Integrity
  • Airway Epithelial Cells: These cells are a significant source of 15-HETE, especially under inflammatory conditions.[1] In diseases like eosinophilic chronic rhinosinusitis, 15-LOX-1 is highly expressed in both epithelial cells and infiltrating eosinophils, creating a feedback loop that amplifies the eosinophilic inflammation.[10][19][20]

  • Endothelial Cells: The 15-LOX pathway exhibits opposing effects in the endothelium. The hydroperoxide precursor, 15(S)-HpETE, is cytotoxic and can induce endothelial injury through iron-mediated lipid peroxidation.[12] It also acts as an anti-angiogenic factor. In stark contrast, its stable metabolite, 15(S)-HETE, is pro-angiogenic, promoting the formation of new blood vessels.[2]

Cancer Cells: A Double-Edged Sword

The role of the 15-LOX pathway in cancer is highly context-dependent. In many cancers, such as non-small cell lung and prostate cancer, the expression of 15-LOX enzymes and their metabolites is significantly reduced.[14][15] Restoration of 15(S)-HETE levels in these cells can inhibit proliferation and induce apoptosis, often through the activation of the nuclear receptor PPARγ.[14][15] However, in other contexts, 15-HETE has been implicated in promoting cell growth. For example, 15(S)-HpETE has a more potent cytotoxic effect on chronic myeloid leukemia (K-562) cells than 15(S)-HETE, inducing apoptosis via ROS-mediated caspase activation.[16]

Downstream Signaling Pathways

15(S)-HpETE's effects are mediated through its more stable metabolite, 15(S)-HETE, which activates distinct signaling cascades. Two major pathways have been identified: a cell-surface G protein-coupled receptor (GPCR) pathway and a nuclear receptor pathway.

The BLT2 Receptor Pathway

15(S)-HETE is an agonist for the low-affinity leukotriene B4 receptor 2 (BLT2), a GPCR.[21] This pathway is particularly relevant in cancer progression.

Caption: 15(S)-HETE signaling via the BLT2 receptor.

This BLT2-mediated cascade involves the generation of reactive oxygen species (ROS) by NADPH oxidase, which in turn activates the NF-κB transcription factor.[21] Activated NF-κB then promotes the expression of genes involved in inflammation (e.g., IL-6, IL-8) and cancer cell invasion (e.g., MMP-9).[21][22]

The PPARγ Nuclear Receptor Pathway

In certain cell types, particularly prostate cancer cells, 15(S)-HETE functions as an endogenous ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[14][23]

G cluster_cytosol Cytosol / Nucleus HETE 15(S)-HETE PPARg PPARγ HETE->PPARg 1. Binds & Activates Dimer PPARγ-RXR Heterodimer PPARg->Dimer 2. Dimerizes RXR RXR RXR->Dimer PPRE PPRE (DNA Response Element) Dimer->PPRE 3. Binds Transcription Gene Transcription PPRE->Transcription 4. Regulates Response ↓ Proliferation ↑ Apoptosis Transcription->Response 5. Cellular Response caption 15(S)-HETE signaling via the PPARγ nuclear receptor.

Caption: 15(S)-HETE signaling via the PPARγ nuclear receptor.

Upon binding 15(S)-HETE, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[24] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, regulating their transcription to ultimately inhibit cell proliferation and induce apoptosis.[14][24]

Experimental Protocols

Accurate quantification and functional assessment are paramount. Here, we outline validated methodologies.

Protocol: Induction and Extraction from Cultured Macrophages

This protocol details the differentiation of THP-1 monocytes into macrophages, stimulation to induce 15-LOX-1, and subsequent lipid extraction for analysis.

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-Mercaptoethanol.

    • To differentiate, seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a culture plate.

    • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.[11][25]

    • Incubate for 48 hours. The cells will become adherent, indicating differentiation into a macrophage-like phenotype.[26]

    • Aspirate the PMA-containing medium and wash cells gently with PBS. Add fresh, serum-free medium and rest the cells for 24 hours.

  • Induction of 15-LOX-1:

    • Replace the medium with fresh serum-free medium containing 10-20 ng/mL of recombinant human IL-4 or IL-13.[5][8][25]

    • Incubate for 24-48 hours to achieve robust 15-LOX-1 expression.[5]

  • Metabolite Generation and Extraction:

    • Wash the differentiated and stimulated macrophages with PBS.

    • Add serum-free medium containing the substrate, arachidonic acid (e.g., 10-30 µM).[1] Incubate for 15-60 minutes at 37°C.

    • To stop the reaction and extract lipids, add one volume of ice-cold methanol containing a deuterated internal standard (e.g., 15(S)-HETE-d8).[17]

    • Scrape the cells and collect the entire cell lysate/supernatant mixture.

    • Proceed with a biphasic solvent extraction (e.g., Butanol/Methanol or Hexane/Isopropanol) to separate the lipid phase.[27]

    • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a small volume of the mobile phase (e.g., 85% Methanol) for LC-MS/MS analysis.

Protocol: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of lipid mediators due to its high sensitivity and specificity.

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% acetic acid and (B) acetonitrile/methanol with 0.1% acetic acid.

    • The gradient will separate 15(S)-HpETE/HETE from other eicosanoids based on polarity.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 15-HETE (e.g., precursor ion m/z 319 -> product ion m/z 179) and the deuterated internal standard (e.g., 15(S)-HETE-d8, m/z 327 -> m/z 184).

    • Causality: The use of a stable isotope-labeled internal standard is critical. It is added at the very beginning of sample processing and behaves identically to the endogenous analyte through extraction and ionization, but is distinguished by its mass. This corrects for any sample loss during preparation and for variations in ionization efficiency, ensuring highly accurate and precise quantification.[17]

  • Data Analysis:

    • Generate a standard curve using known concentrations of a purified 15-HETE standard.

    • Quantify the amount of 15-HETE in the sample by comparing the peak area ratio of the endogenous analyte to the internal standard against the standard curve.

Protocol: Functional Calcium Mobilization Assay

This assay measures the activation of GPCRs like BLT2 by detecting subsequent changes in intracellular calcium.

  • Cell Preparation:

    • Seed cells engineered to express the BLT2 receptor (e.g., transfected CHO cells) in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[28][29] The dye will be sequestered in the cytoplasm.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader with automated injection capabilities (e.g., a FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Inject the agonist (15(S)-HETE) into the wells and immediately begin kinetic reading of fluorescence intensity (typically every 1-2 seconds for 1-2 minutes).

  • Data Interpretation:

    • Activation of the Gq-coupled BLT2 receptor leads to the release of calcium from the endoplasmic reticulum, causing a rapid increase in the fluorescence of the indicator dye.[30]

    • The magnitude of the fluorescence peak is proportional to the extent of receptor activation. This allows for the determination of agonist potency (EC₅₀) and the screening of potential antagonists.

Conclusion

15(S)-HpETE is a highly reactive and biologically significant lipid mediator whose function is intricately tied to its cellular origin and metabolic fate. Its production is dominated by specific cell types, most notably eosinophils, which can produce several hundred times more 15-LOX metabolites than neutrophils. The downstream effects of its more stable product, 15(S)-HETE, are pleiotropic, ranging from the induction of suppressor T-cells and resolution of inflammation in immune contexts to the promotion of angiogenesis and regulation of cancer cell proliferation. These divergent outcomes are governed by the differential activation of cell-surface (BLT2) and nuclear (PPARγ) receptors. A thorough understanding of this cell-specific activity, enabled by robust experimental protocols for induction and quantification, is essential for developing targeted therapeutic strategies that can harness the beneficial, pro-resolving actions of the 15-LOX pathway while mitigating its pro-inflammatory or pro-tumorigenic effects.

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